molecular formula C51H69N19O6 B15623612 MP196

MP196

Número de catálogo: B15623612
Peso molecular: 1044.2 g/mol
Clave InChI: DFJJRDKPFYRDNH-RGPPTRCESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MP196 is a useful research compound. Its molecular formula is C51H69N19O6 and its molecular weight is 1044.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C51H69N19O6

Peso molecular

1044.2 g/mol

Nombre IUPAC

(2S)-2-amino-N-[(2S)-1-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38?,39?,40?,41-,42?/m0/s1

Clave InChI

DFJJRDKPFYRDNH-RGPPTRCESA-N

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of MP196: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MP196 is a synthetic, short cationic antimicrobial peptide (AMP) with the sequence Ac-RWRWRW-NH₂.[1] Its structure, rich in positively charged arginine and hydrophobic tryptophan residues, confers an amphipathic character crucial for its antimicrobial activity.[1] this compound demonstrates potent, rapid bactericidal effects, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1][2][3] Its multi-faceted mechanism of action, centered on the disruption of the bacterial cytoplasmic membrane and key cellular processes, makes it a compelling candidate for further therapeutic development and a model for novel antibiotic design.[2] This guide provides an in-depth examination of its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of its action pathways.

Core Mechanism of Action

The primary target of this compound is the bacterial cytoplasmic membrane.[3] Unlike many conventional antibiotics that target specific intracellular enzymes or proteins, this compound exerts its effect through a multi-step physical and biological disruption of the membrane integrity and function. This direct action on the lipid bilayer is a key reason why the development of bacterial resistance to this compound is difficult.[1][2]

Electrostatic Attraction and Membrane Insertion

This compound's mechanism is initiated by an electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin.[1][4] This interaction facilitates the accumulation of the peptide on the bacterial surface. In contrast, eukaryotic cell membranes, like those of human erythrocytes, are primarily composed of neutral phospholipids, leading to weaker interactions and conferring a degree of selectivity that results in low hemolytic activity.[1]

Following initial binding, the hydrophobic tryptophan residues drive the insertion of the peptide into the lipid bilayer.[1] Differential scanning calorimetry experiments have confirmed that this compound preferentially incorporates into membranes with a higher ratio of negatively charged phospholipids, mimicking bacterial membranes, over those mimicking erythrocyte membranes.[1]

Delocalization of Essential Peripheral Proteins and Systemic Collapse

Once integrated into the membrane, this compound deforms the lipid bilayer, which leads to the delocalization of essential peripheral membrane proteins.[2] This action disrupts multiple critical cellular processes simultaneously:

  • Inhibition of Cellular Respiration: this compound causes the detachment of Cytochrome C , a vital protein in the bacterial respiratory chain.[1] This delocalization severely impairs the electron transport chain, leading to a significant drop in cellular ATP levels and a widespread energy deficit.[1]

  • Inhibition of Cell Wall Synthesis: The peptide displaces MurG , a glycosyltransferase enzyme essential for the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.[1] The loss of MurG from its membrane-associated site undermines cell wall integrity, rendering the cell vulnerable to osmotic stress.[1]

  • Osmotic Destabilization: The combination of membrane disruption and a weakened cell wall leads to severe osmotic destabilization, culminating in bacterial cell death.[1]

This multi-target mechanism is highly effective and rapid. At twice its minimum inhibitory concentration (MIC), this compound can kill 97% of an initial bacterial population within just 10 minutes.[2]

Signaling and Action Pathway Diagram

The following diagram illustrates the sequential mechanism of this compound, from initial membrane targeting to final bacterial cell death.

MP196_Mechanism cluster_peptide This compound Peptide cluster_bacteria Bacterial Cell This compound This compound (RWRWRW-NH₂) Cationic (+3), Amphipathic Membrane Bacterial Membrane (Negatively Charged) This compound->Membrane Electrostatic Attraction & Insertion CytochromeC Cytochrome C (Respiratory Chain) Membrane->CytochromeC Causes Detachment MurG MurG (Cell Wall Synthesis) Membrane->MurG Causes Detachment Death Bacterial Cell Death Membrane->Death Osmotic Destabilization ATP ATP Production CytochromeC->ATP Inhibits CellWall Cell Wall Integrity MurG->CellWall Inhibits ATP->Death Energy Depletion CellWall->Death Loss of Integrity MIC_Workflow cluster_prep Preparation cluster_analysis Incubation & Analysis P1 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) S1 Add 100 µL Inoculum to Wells 1-11 P1->S1 P2 Prepare 2-fold Serial Dilutions of this compound Peptide S2 Add 11 µL Peptide Dilutions to Wells 1-10 P2->S2 S3 Add Controls (Growth & Sterility) S1->S3 A1 Incubate Plate (37°C, 18-24h) S3->A1 A2 Read Results (Visual or Spectrophotometer) A1->A2 A3 Determine MIC Value A2->A3

References

An In-depth Technical Guide to the Antimicrobial Spectrum of MP196

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

MP196 is a synthetic, short cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] It is characterized by its composition of alternating hydrophobic (tryptophan, W) and positively charged (arginine, R) amino acids.[1] This amphipathic structure is crucial for its antimicrobial activity. As a member of the short cationic peptide class, this compound can be easily synthesized and modified, making it an attractive candidate for research and development.[1] In an era of rising antimicrobial resistance, understanding the activity spectrum and mechanism of peptides like this compound is critical for developing new therapeutic strategies.[2] this compound has demonstrated particular efficacy against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), with moderate activity against Gram-negative bacteria.[1][3] Its mechanism, which involves targeting the bacterial cytoplasmic membrane, makes it difficult for bacteria to develop resistance.[1][2] This document provides a comprehensive overview of the antimicrobial spectrum, mechanism of action, and key experimental protocols for evaluating the activity of this compound.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of activity, with pronounced efficacy against Gram-positive bacteria and moderate activity against Gram-negative strains.[1][3] Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table summarizes the MIC values of this compound against a panel of clinically relevant bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus subtilis DSM 3256Gram-positive16[3]
Staphylococcus aureus DSM 20231Gram-positive16[3]
Staphylococcus aureus ATCC 43300 (MRSA)Gram-positive32[3]
Staphylococcus aureus SG511 (VISA)Gram-positive16[3]
Escherichia coli DSM 1103Gram-negative>64[3]
Pseudomonas aeruginosa DSM 1117Gram-negative>64[3]

Mechanism of Action

The antimicrobial activity of this compound is primarily driven by its interaction with and disruption of the bacterial cytoplasmic membrane.[1][2] Unlike many conventional antibiotics that target specific enzymes, this compound's multi-faceted membrane-centric attack makes resistance development less likely.[1]

The proposed mechanism involves several key steps:

  • Electrostatic Attraction : As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][4] This interaction facilitates its accumulation at the bacterial surface.

  • Membrane Insertion and Disruption : The peptide incorporates into the bacterial cytoplasmic membrane.[1] This preference is driven by the high ratio of negatively charged phospholipids (B1166683) in bacterial membranes compared to the neutral phospholipids that dominate erythrocyte membranes, which explains its low hemolytic activity and toxicity to human cells.[1]

  • Delocalization of Peripheral Proteins : The insertion of this compound into the membrane bilayer causes the detachment of essential peripheral membrane proteins.[1][2] Key proteins affected include MurG, an enzyme critical for cell wall biosynthesis, and Cytochrome C, a component of the bacterial respiratory chain.[1]

  • Inhibition of Cellular Processes : The delocalization of these proteins leads to a cascade of inhibitory effects. The loss of MurG undermines cell wall integrity, while the detachment of Cytochrome C disrupts the respiratory chain, leading to a significant drop in cellular ATP levels.[1]

  • Osmotic Destabilization and Cell Death : Concurrently, the peptide's presence in the membrane leads to osmotic destabilization.[1] The combination of compromised cell wall synthesis, limited cellular energy, and osmotic instability results in rapid bacterial cell death.[1][2]

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_effects Downstream Effects This compound This compound Peptide Membrane Negatively Charged Phospholipids This compound->Membrane Electrostatic Attraction & Insertion MurG MurG Membrane->MurG Delocalizes CytC Cytochrome C Membrane->CytC Delocalizes Osmotic Osmotic Destabilization Membrane->Osmotic Causes CWS Cell Wall Synthesis Inhibition MurG->CWS Leads to Resp Respiratory Chain Disruption CytC->Resp Leads to Death Bacterial Cell Death CWS->Death ATP ATP Depletion Resp->ATP Leads to ATP->Death Osmotic->Death

Caption: Mechanism of action for the this compound peptide.

Experimental Protocols

Accurate determination of the antimicrobial activity of peptides requires standardized and carefully controlled protocols. Key factors to consider include the use of low-binding materials like polypropylene (B1209903) to prevent peptide adsorption and the composition of the growth medium, which can interfere with the activity of cationic peptides.[5]

G Prep Peptide & Inoculum Preparation MIC Broth Microdilution Assay (Determine MIC) Prep->MIC Step 1 MBC Subculture onto Agar (B569324) (Determine MBC) MIC->MBC Step 2a TimeKill Time-Kill Kinetics Assay MIC->TimeKill Step 2b (Uses MIC value) Result Data Analysis: - MIC Value - MBC Value - Kill Rate MBC->Result TimeKill->Result

Caption: Standard experimental workflow for antimicrobial peptide testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest peptide concentration that inhibits visible microbial growth.[5][6]

Materials:

  • This compound peptide stock solution (in sterile deionized water or 0.01% acetic acid).[5]

  • Cation-adjusted Mueller-Hinton Broth (MHB-II).[5]

  • Bacterial strain of interest.

  • Sterile 96-well polypropylene microtiter plates (low-binding).[5]

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh MHB-II and incubate until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.[5]

  • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[5]

  • Peptide Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB-II directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.[5]

  • Controls: Include a positive control (bacteria in MHB-II without peptide) and a negative control (sterile MHB-II) on each plate.[6]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[5]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest peptide concentration required to kill ≥99.9% of the initial bacterial inoculum.[7][8] It is performed as a follow-up to the MIC assay.

Materials:

  • MIC plate from the previous assay.

  • Nutrient agar plates (antibiotic-free).

  • Sterile saline or Phosphate-Buffered Saline (PBS).

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well.[8]

  • Plating: Aspirate a small, defined volume (e.g., 10-100 µL) from each selected well and plate it onto separate, clearly labeled nutrient agar plates.[9]

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[9]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][8]

Time-Kill Kinetics Assay

This dynamic assay measures the rate at which an antimicrobial agent kills a bacterial population over time.[5]

Materials:

  • Bacterial inoculum prepared as in the MIC assay.

  • This compound solutions at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[5]

  • Culture tubes or flasks.

  • Sterile saline or PBS for dilutions.

  • Nutrient agar plates.

Procedure:

  • Assay Setup: Add the prepared bacterial suspension (final concentration ~5 x 10^5 to 1 x 10^6 CFU/mL) to flasks containing this compound at the desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control flask without any peptide.[5][10]

  • Incubation: Incubate the flasks at 37°C with shaking.[5]

  • Time-Point Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each flask.[10]

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto nutrient agar plates.[5]

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL for each time point.[5]

  • Data Analysis: Plot the log10 CFU/mL versus time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[5] One study found this compound to be rapidly bactericidal, killing 97% of initial CFU within 10 minutes at two times the MIC.[2]

Conclusion

The synthetic peptide this compound demonstrates a potent and rapid bactericidal activity, particularly against Gram-positive bacteria, including clinically challenging resistant strains. Its mechanism of action, centered on the disruption of the bacterial cytoplasmic membrane and delocalization of essential proteins, presents a significant advantage in circumventing conventional resistance pathways.[1][2] The detailed protocols provided herein offer a standardized framework for the continued evaluation of this compound and its derivatives. Given its efficacy and unique mechanism, this compound stands as a promising lead structure for the development of novel antimicrobial agents to combat the growing threat of antibiotic-resistant bacteria.[1]

References

Foundational Research on MP196 and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the synthetic antimicrobial peptide MP196 and its derivatives. It covers the core mechanism of action, key quantitative data, and detailed experimental protocols relevant to its study and development.

Introduction to this compound

This compound is a short, synthetic cationic antimicrobial peptide with the amino acid sequence RWRWRW-NH2[1]. Its structure, rich in alternating arginine (R) and tryptophan (W) residues, confers an amphipathic character, which is crucial for its antimicrobial activity[1]. This compound has demonstrated promising activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA)[1][2][3]. Its primary mode of action involves the disruption of the bacterial cytoplasmic membrane, a mechanism that is less prone to the development of resistance compared to antibiotics that target specific proteins[1][2].

Mechanism of Action

The antimicrobial activity of this compound is primarily driven by its interaction with and disruption of the bacterial cytoplasmic membrane. This process can be broken down into several key steps:

  • Electrostatic Attraction and Membrane Binding: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol[1]. This initial binding is a critical step that concentrates the peptide at the bacterial cell surface.

  • Membrane Insertion and Disruption: Following initial binding, the hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer. This insertion disrupts the normal packing of the membrane lipids, leading to membrane depolarization and increased permeability[4].

  • Delocalization of Peripheral Membrane Proteins: A key consequence of this compound-induced membrane perturbation is the delocalization of essential peripheral membrane proteins[4]. Two critical proteins affected are:

    • Cytochrome c: A vital component of the electron transport chain responsible for cellular respiration. Its detachment from the membrane leads to a drop in ATP production[1].

    • MurG: An enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Its delocalization weakens the cell wall, making the bacterium susceptible to osmotic stress[1].

  • Cellular Disruption and Death: The combined effects of membrane depolarization, inhibition of respiration and cell wall synthesis, and increased osmotic stress ultimately lead to bacterial cell death[1].

Signaling Pathway Diagram

MP196_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Negatively Charged Phospholipids This compound->Membrane Electrostatic Attraction PMP Peripheral Membrane Proteins (Cytochrome c, MurG) This compound->PMP Disrupts Membrane & Delocalizes Proteins Membrane->PMP Anchors Respiration Cellular Respiration PMP->Respiration Inhibits CellWall Cell Wall Synthesis PMP->CellWall Inhibits ATP ATP Production Respiration->ATP Leads to Integrity Cell Wall Integrity CellWall->Integrity Maintains Death Bacterial Cell Death ATP->Death Reduced ATP leads to Integrity->Death Loss of Integrity leads to

Caption: Mechanism of action of this compound leading to bacterial cell death.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis 16816[3]
Staphylococcus aureus DSM 2023116[3]
Staphylococcus aureus ATCC 43300 (MRSA)32[3]
Staphylococcus aureus SG511 (VISA)16[3]
Staphylococcus aureus COL (MRSA)64[2]
Staphylococcus aureus Mu50 (VISA)128[2]
Enterococcus faecalis DSM 2047864[2]
Escherichia coli DSM 1103>128[2]
Pseudomonas aeruginosa PAO1>128[2]
Table 2: Hemolytic and Cytotoxic Activity of this compound
AssayCell Line / ConditionConcentrationResultReference
HemolysisHuman Red Blood Cells500 µg/mL<20% lysis[2]
HemolysisMurine Red Blood Cells250 µg/mL14% lysis[2]
HemolysisMurine Red Blood Cells500 µg/mL23% lysis[2]
CytotoxicityHuman T-cell lymphoblasts200 µM (192 µg/mL)No significant effect[3]
CytotoxicityRat kidney epithelial cells200 µM (192 µg/mL)No significant effect[3]
In vivo Acute ToxicityMice (intravenous)250 µg/mLShrinking of erythrocytes[2]
In vivo Acute ToxicityMice (intravenous)500 µg/mLSevere morphological changes and lysis of erythrocytes[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Bacterial strains

  • This compound or derivative stock solution (in sterile water or 0.01% acetic acid)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution Series: a. Prepare a stock solution of the peptide. b. Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well polypropylene plate to obtain a range of concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the peptide dilutions. b. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Experimental Workflow: MIC Assay

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate prep_peptide Prepare Serial Dilutions of Peptide in 96-well plate prep_peptide->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolysis Assay

This protocol is used to assess the lytic activity of the peptides against red blood cells, a measure of potential toxicity.

Materials:

  • Freshly drawn red blood cells (e.g., human or murine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • This compound or derivative solutions at various concentrations in PBS

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Red Blood Cells: a. Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate the supernatant and the buffy coat. c. Wash the red blood cells three times with cold PBS, centrifuging and aspirating the supernatant after each wash. d. Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).

  • Assay Setup: a. In a 96-well plate, add 100 µL of the peptide solutions at various concentrations. b. For the negative control (0% hemolysis), add 100 µL of PBS. c. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100. d. Add 100 µL of the 2% red blood cell suspension to each well.

  • Incubation and Lysis: a. Incubate the plate at 37°C for 1 hour. b. Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact red blood cells.

  • Measurement of Hemolysis: a. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. b. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of Percent Hemolysis: a. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Experimental Workflow: Hemolysis Assay

Hemolysis_Assay_Workflow start Start prep_rbc Prepare Washed Red Blood Cells (2% suspension in PBS) start->prep_rbc add_rbc Add RBC suspension to all wells prep_rbc->add_rbc setup_assay Set up 96-well plate: - Peptide dilutions - Positive control (Triton X-100) - Negative control (PBS) setup_assay->add_rbc incubate Incubate at 37°C for 1 hour add_rbc->incubate centrifuge Centrifuge plate to pellet intact RBCs incubate->centrifuge transfer_supernatant Transfer supernatant to a new plate centrifuge->transfer_supernatant read_absorbance Read Absorbance at 540 nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis end End calculate_hemolysis->end

Caption: Workflow for the hemolysis assay.

Conclusion

This compound represents a promising lead compound for the development of novel antimicrobial agents. Its mechanism of action, targeting the bacterial membrane, offers a potential advantage in combating antibiotic resistance. Foundational research has established its potent activity against Gram-positive bacteria and has elucidated its multi-faceted mechanism of disrupting bacterial cell integrity. While the parent peptide exhibits some toxicity at higher concentrations, the development of derivatives aims to optimize the therapeutic window by enhancing antimicrobial potency and reducing hemolytic and cytotoxic effects. Further research, particularly the systematic collection and comparison of quantitative data for a broad range of derivatives, is crucial for advancing these promising compounds towards clinical applications.

References

The Role of MP196 in Combating Antibiotic-Resistant Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. MP196, a synthetic, short cationic antimicrobial peptide, has emerged as a promising candidate in this endeavor. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, efficacy against resistant bacteria, and preclinical data.

Introduction to this compound

This compound is a hexapeptide with the amino acid sequence Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-NH2 (RWRWRW-NH2).[1] Its structure, rich in positively charged arginine and hydrophobic tryptophan residues, facilitates its interaction with and disruption of bacterial cell membranes.[1] This peptide exhibits potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains.[1] Its efficacy against Gram-negative bacteria is moderate.[1] A key advantage of this compound is its multi-targeted mechanism of action, which is anticipated to reduce the likelihood of resistance development.[1]

Mechanism of Action

This compound exerts its bactericidal effects through a multi-pronged attack on the bacterial cell, primarily targeting the cytoplasmic membrane. The proposed mechanism unfolds in a series of sequential steps:

  • Electrostatic Attraction and Membrane Insertion: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of the bacterial cell membrane, such as phospholipids.[1] Following this initial binding, the hydrophobic tryptophan residues drive the insertion of the peptide into the lipid bilayer.[1]

  • Delocalization of Essential Peripheral Proteins: Upon insertion into the membrane, this compound disrupts the localization and function of critical peripheral membrane proteins.[2] Two key proteins identified as being displaced are:

    • Cytochrome C: A vital component of the electron transport chain responsible for cellular respiration.[1]

    • MurG: An enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Inhibition of Cellular Respiration and Cell Wall Synthesis: The delocalization of Cytochrome C disrupts the electron transport chain, leading to a significant drop in ATP production and the inhibition of cellular respiration.[1][2] Simultaneously, the displacement of MurG undermines the integrity of the cell wall by halting peptidoglycan synthesis.[1][2]

  • Osmotic Destabilization and Cell Death: The combination of impaired energy production and a compromised cell wall leads to osmotic destabilization of the bacterial cell, ultimately resulting in cell lysis and death.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

MP196_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane This compound->Membrane Inserts into CytochromeC Cytochrome C Membrane->CytochromeC Displaces MurG MurG Membrane->MurG Displaces Respiration Cellular Respiration CytochromeC->Respiration Inhibits CellWall Cell Wall Synthesis MurG->CellWall Inhibits ATP ATP Production Respiration->ATP Reduces Integrity Cell Wall Integrity CellWall->Integrity Compromises Osmotic Osmotic Destabilization ATP->Osmotic Integrity->Osmotic Death Cell Death Osmotic->Death

Caption: Mechanism of action of this compound against bacterial cells.

Quantitative Efficacy Data

The in vitro activity of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of efficacy.

Bacterial StrainTypeMIC (µg/mL)
Bacillus subtilis 168Gram-positive8
Staphylococcus aureus DSM 20231Gram-positive16
Staphylococcus aureus ATCC 43300Gram-positive (MRSA)16
Staphylococcus aureus COLGram-positive (MRSA)32
Staphylococcus aureus SG511Gram-positive (VISA)16
Staphylococcus aureus Mu50Gram-positive (VISA)>64
Enterococcus faecalis DSM 20478Gram-positive32
Escherichia coli ATCC 25922Gram-negative64
Acinetobacter baumannii ATCC 19606Gram-negative64
Pseudomonas aeruginosa PA01Gram-negative>64

Data sourced from Wenzel et al., 2016.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer (for optical density measurement)

Procedure:

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well of the microtiter plate containing the this compound dilutions with the bacterial suspension.

  • Include a positive control well (bacterial inoculum in MHB without this compound) and a negative control well (MHB only).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound solution (at concentrations corresponding to multiples of the MIC)

  • Bacterial culture in logarithmic growth phase

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates

Procedure:

  • Inoculate flasks containing pre-warmed growth medium with a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Add this compound to the flasks at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without this compound.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw aliquots from each flask.

  • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Hemolysis Assay

Objective: To evaluate the lytic activity of this compound against red blood cells, a measure of its potential toxicity to mammalian cells.

Materials:

  • This compound solutions at various concentrations

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • PBS as a negative control for 0% hemolysis

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of the this compound solution at the desired concentration.

  • Prepare positive and negative control tubes.

  • Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifuge the tubes to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Resistance Frequency Assay

Objective: To determine the frequency at which spontaneous resistance to this compound arises in a bacterial population.

Materials:

  • This compound

  • Bacterial culture

  • Agar plates

  • Agar plates containing this compound at a concentration of 4x MIC

Procedure:

  • Grow a large population of bacteria (e.g., 10^9 to 10^10 CFU) in a suitable broth medium.

  • Plate the entire culture onto agar plates containing this compound at 4x the MIC.

  • In parallel, determine the total viable count of the initial culture by plating serial dilutions on non-selective agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies that grow on the this compound-containing plates. These represent spontaneous resistant mutants.

  • Calculate the resistance frequency by dividing the number of resistant mutants by the total number of viable cells in the initial inoculum.

Preclinical Profile and Future Outlook

Preclinical studies have demonstrated that this compound has a rapid bactericidal effect, killing 97% of an initial B. subtilis inoculum within 10 minutes at twice its MIC.[2] Importantly, no resistant mutants were detected in standard 24 and 48-hour resistance frequency assays.[2] While this compound shows low toxicity against mammalian cell lines in vitro, acute toxicity was observed in mice upon intravenous injection, likely due to its hemolytic activity at higher concentrations.[2]

These findings position this compound as a valuable lead compound for the development of new antibiotics. Future research will likely focus on structural modifications to enhance its therapeutic index by reducing hemolytic activity while retaining its potent and broad-spectrum antimicrobial properties. The multi-target mechanism of this compound remains its most compelling feature, offering a potential strategy to circumvent the growing challenge of antibiotic resistance.

The following diagram illustrates a typical experimental workflow for evaluating a novel antimicrobial peptide like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Lead Optimization & Development MIC MIC Determination TimeKill Time-Kill Assays MIC->TimeKill Resistance Resistance Frequency MIC->Resistance AnimalModel Animal Infection Models TimeKill->AnimalModel Resistance->AnimalModel Hemolysis Hemolysis Assays Cytotoxicity Mammalian Cell Cytotoxicity Hemolysis->Cytotoxicity Toxicity Acute Toxicity Studies Cytotoxicity->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD SAR Structure-Activity Relationship Studies AnimalModel->SAR Toxicity->SAR LeadOpt Lead Optimization PKPD->LeadOpt SAR->LeadOpt PreclinicalDev Preclinical Development LeadOpt->PreclinicalDev Peptide_Synthesis Peptide Synthesis (this compound) Peptide_Synthesis->MIC Peptide_Synthesis->Hemolysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

Methodological & Application

Synthesis of the Antimicrobial Peptide MP196: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MP196 is a synthetic hexapeptide with the sequence Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan, C-terminally amidated (RWRWRW-NH2). As a short, cationic antimicrobial peptide, it has demonstrated significant activity against a range of bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate Staphylococcus aureus (VISA).[1] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to the inhibition of cellular respiration and cell wall synthesis.[1][2] This document provides a comprehensive protocol for the chemical synthesis, purification, and characterization of this compound in a laboratory setting. Detailed methodologies for assessing its antimicrobial and hemolytic activities are also presented to guide researchers in the evaluation of this promising antimicrobial agent.

Chemical and Physical Properties of this compound

PropertyValueReference
Sequence RWRWRW-NH2[3]
Molecular Formula C51H69N19O6[3]
Molar Mass 1044.24 g/mol [3]
Structure Linear, Cationic Peptide[3]
CAS Number 359632-11-4[3]

Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents
  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-L-Trp(Boc)-OH

  • Fmoc-L-Arg(Pbf)-OH

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Solid-phase synthesis vessel

  • Shaker/rocker

  • HPLC grade water and acetonitrile

Synthesis Workflow

Synthesis_Workflow Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat for each Amino Acid Washing_2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

    • Drain the DMF.

    • Perform Fmoc deprotection by adding the 20% piperidine/DMF solution and shaking for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

    • In a separate vial, pre-activate Fmoc-L-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Drain and wash the resin with DMF.

  • Subsequent Amino Acid Couplings (Fmoc-Arg(Pbf)-OH and Fmoc-Trp(Boc)-OH):

    • Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence (Arg, Trp, Arg, Trp, Arg).

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection with 20% piperidine/DMF.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[4]

    • Collect fractions and analyze for the desired product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the molecular weight.

Antimicrobial Activity of this compound

This compound exhibits potent activity primarily against Gram-positive bacteria.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus DSM 2023116 - 64[1]
Methicillin-Resistant S. aureus (MRSA) ATCC 4330016 - 64[1][2]
Vancomycin-Intermediate S. aureus (VISA) SG51116 - 64[1][2]
Vancomycin-Intermediate S. aureus (VISA) Mu50>64[2]
Bacillus subtilis 1682[2]

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

Materials
  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, MRSA)

  • Synthesized and purified this compound

  • Spectrophotometer or microplate reader

Procedure
  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2]

  • Peptide Dilution:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer.

    • Perform serial two-fold dilutions of the peptide in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Hemolytic Activity of this compound

A critical aspect of antimicrobial peptide development is assessing its toxicity to mammalian cells. Hemolysis assays are commonly used to determine the peptide's effect on red blood cells.

Peptide Concentration (μg/mL)Hemolysis of Murine Erythrocytes (%)Reference
25014[5]
50023[5]

Protocol for Hemolysis Assay

Materials
  • Freshly drawn red blood cells (e.g., human or murine)

  • Phosphate-buffered saline (PBS)

  • This compound solutions of varying concentrations

  • Positive control: 1% Triton X-100

  • Negative control: PBS

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure
  • Red Blood Cell Preparation:

    • Wash the red blood cells three times with PBS by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

  • Assay Setup:

    • Add the this compound solutions to the wells of a 96-well plate.

    • Add the red blood cell suspension to each well.

    • Include positive and negative controls.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate to pellet the intact red blood cells.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mechanism of Action of this compound

Mechanism_of_Action cluster_Bacterium Bacterial Cell Membrane Bacterial Cytoplasmic Membrane (Negatively Charged) Respiration Cellular Respiration (Cytochrome C) Membrane->Respiration Disruption & Protein Delocalization CellWall_Synth Cell Wall Synthesis (MurG) Membrane->CellWall_Synth Disruption & Protein Delocalization ATP_Production ATP Production Respiration->ATP_Production Cell_Death Bacterial Cell Death Respiration->Cell_Death Inhibition CellWall_Synth->Cell_Death Inhibition ATP_Production->CellWall_Synth ATP_Production->Cell_Death Depletion This compound This compound (Cationic Peptide) This compound->Membrane Electrostatic Interaction

Figure 2: Proposed mechanism of action of this compound.

This compound, being a cationic peptide, is electrostatically attracted to the negatively charged components of the bacterial cell membrane.[3] This interaction leads to the disruption of the membrane integrity. Consequently, essential membrane-associated processes are inhibited. This includes the delocalization of proteins involved in the electron transport chain (cellular respiration) and peptidoglycan synthesis (cell wall synthesis), ultimately leading to bacterial cell death.[1][6]

Conclusion

The synthetic antimicrobial peptide this compound holds considerable promise as a therapeutic agent against bacterial infections, particularly those caused by resistant Gram-positive pathogens. The protocols detailed in this document provide a comprehensive guide for its laboratory synthesis, purification, and functional characterization. The provided data on its antimicrobial and hemolytic activities serve as a benchmark for further research and development of this compound and its analogues. Adherence to these standardized methodologies will facilitate the generation of reproducible and comparable data across different research settings, thereby accelerating the evaluation of this potent antimicrobial peptide.

References

Application Notes and Protocols for MP196 in Gram-Positive Bacteria Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP196 is a synthetic, short cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] Its amphipathic nature, arising from the alternating hydrophobic tryptophan (W) and cationic arginine (R) residues, allows it to selectively target and disrupt the cytoplasmic membranes of bacteria.[1][2] This mechanism of action involves the inhibition of cellular respiration and cell wall synthesis, leading to rapid bactericidal effects.[2][3] this compound has demonstrated promising activity against a range of Gram-positive bacteria, including clinically significant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate Staphylococcus aureus (VISA).[1] Its multifaceted attack on the bacterial membrane makes the development of resistance a less probable event compared to antibiotics with specific intracellular targets.[1][2]

These application notes provide a comprehensive guide for utilizing this compound in Gram-positive bacteria growth inhibition assays. Detailed protocols for determining the Minimum Inhibitory Concentration (MIC) are presented, along with a summary of reported MIC values for this compound against various Gram-positive species.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect by targeting the bacterial cytoplasmic membrane. The positively charged arginine residues facilitate the initial electrostatic interaction with the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic and lipoteichoic acids.[4][5] The hydrophobic tryptophan residues then drive the insertion of the peptide into the lipid bilayer.[2] This integration disrupts the membrane integrity, leading to several downstream effects that culminate in bacterial cell death:

  • Inhibition of Cellular Respiration: this compound causes the delocalization of essential proteins involved in the electron transport chain, such as cytochrome c, leading to a collapse of the respiratory process and a drop in ATP levels.[1]

  • Inhibition of Cell Wall Synthesis: The peptide also displaces enzymes crucial for peptidoglycan synthesis, like MurG, from the membrane, thereby compromising the structural integrity of the cell wall.[1]

  • Osmotic Destabilization: The disruption of the membrane leads to increased permeability and osmotic instability.[1]

This multi-pronged attack on the fundamental structures and processes of the bacterial cell contributes to the rapid and potent bactericidal activity of this compound.[2][3]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the reported MIC values of this compound against various Gram-positive bacteria. These values were determined using broth microdilution methods consistent with the protocols outlined below.

Bacterial SpeciesStrainResistance ProfileMIC (µg/mL)
Staphylococcus aureusDSM 20231-16
Staphylococcus aureusATCC 43300MRSA16
Staphylococcus aureusCOLMRSA64
Staphylococcus aureusSG511VISA16
Staphylococcus aureusMu50VISA128
Bacillus subtilis168-2

Note: No specific MIC data for this compound against Enterococcus faecalis or Enterococcus faecium were identified in the reviewed literature. Researchers are encouraged to determine these values empirically using the provided protocols.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution (Modified CLSI Method for Cationic Peptides)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for the testing of cationic antimicrobial peptides like this compound to minimize non-specific binding and ensure accurate results.

Materials:

  • This compound peptide

  • Gram-positive bacterial strains of interest

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) Bovine Serum Albumin (BSA)

  • Sterile 0.9% (w/v) saline

  • Sterile deionized water

  • Sterile, 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Spectrophotometer

  • Plate reader (optional)

  • Sterile microbiological supplies (pipettes, tips, tubes, etc.)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile deionized water at a concentration of 1 mg/mL.

    • Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock for serial dilutions. The use of this acidic BSA solution helps to prevent the peptide from adhering to plastic surfaces.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of the Microtiter Plate:

    • In a 96-well polypropylene plate, prepare two-fold serial dilutions of this compound.

    • Add 100 µL of CAMHB to wells 2 through 12 in each row to be used.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will result in 100 µL of varying this compound concentrations in wells 1-10.

    • Well 11 will serve as a positive control for bacterial growth (no this compound).

    • Well 12 will serve as a negative control (sterile broth only).

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • A plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment. The MIC can be defined as the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Visualizations

MP196_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_membrane_processes Cell_Wall Cell Wall (Peptidoglycan & Teichoic Acids) Cytoplasmic_Membrane Cytoplasmic Membrane Cell_Wall->Cytoplasmic_Membrane Translocation Respiration Cellular Respiration (Cytochrome c) Cytoplasmic_Membrane->Respiration Disruption Cell_Wall_Synth Cell Wall Synthesis (MurG) Cytoplasmic_Membrane->Cell_Wall_Synth Disruption Bacterial_Death Bacterial Cell Death Respiration->Bacterial_Death ATP Depletion Cell_Wall_Synth->Bacterial_Death Cell Lysis This compound This compound Peptide This compound->Cell_Wall Electrostatic Attraction

Caption: Mechanism of action of this compound against Gram-positive bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacteria (Final Conc. ~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Peptide_Dilution Prepare Serial Dilutions of this compound in 96-well Polypropylene Plate Peptide_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination End End MIC_Determination->End Start Start Start->Inoculum_Prep Start->Peptide_Dilution

Caption: Workflow for MIC determination by broth microdilution.

References

Application of MP196 in MRSA and VISA Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the synthetic antimicrobial peptide MP196 in research models of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate Staphylococcus aureus (VISA). This compound, an amphipathic hexapeptide with the sequence RWRWRW-NH₂, has demonstrated promising activity against Gram-positive bacteria by targeting the bacterial cytoplasmic membrane, leading to the inhibition of cellular respiration and cell wall synthesis.[1] Its rapid bactericidal action and low propensity for resistance development make it a compelling candidate for further investigation.[2]

In Vitro Antimicrobial Activity of this compound

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various MRSA and VISA strains is a critical parameter to establish its potency. The broth microdilution method is the standard assay for determining the MIC.

Table 1: MIC of this compound against selected MRSA and VISA strains

Bacterial StrainStrain TypeThis compound MIC (µg/mL)Reference
S. aureus ATCC 43300MRSA16 - 32[1]
S. aureus SG511VISA16 - 64[1]
Various VISA strainsVISA16 - 64

Protocol 1: Broth Microdilution MIC Assay

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate to determine the MIC.

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 100 µL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_peptide Prepare this compound Serial Dilutions start->prep_peptide prep_bacteria Standardize Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification start Start prep_flasks Prepare Flasks with this compound and MHB start->prep_flasks prep_inoculum Prepare Log-Phase Inoculum start->prep_inoculum inoculate Inoculate Flasks prep_flasks->inoculate prep_inoculum->inoculate incubate_shake Incubate with Shaking inoculate->incubate_shake sampling Sample at Time Points incubate_shake->sampling serial_dilute Serial Dilution sampling->serial_dilute plate Plate on TSA serial_dilute->plate count_colonies Count Colonies (CFU/mL) plate->count_colonies end End count_colonies->end Checkerboard_Workflow start Start prep_dilutions Prepare 2D Serial Dilutions of this compound and Antibiotic B start->prep_dilutions inoculate Inoculate Plate with Standardized Bacteria prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine MICs of Individual Agents and Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret end End interpret->end MP196_MoA This compound This compound (RWRWRW-NH₂) Membrane Bacterial Cytoplasmic Membrane This compound->Membrane Targets & Disrupts Respiration Cellular Respiration Membrane->Respiration Inhibits CellWall Cell Wall Synthesis Membrane->CellWall Inhibits Death Bacterial Cell Death Respiration->Death CellWall->Death

References

Application Notes and Protocols for MP196: A Tool for Studying Bacterial Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP196 is a short, synthetic cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] Its structure, rich in positively charged arginine and hydrophobic tryptophan residues, allows it to selectively target and disrupt the cytoplasmic membranes of bacteria, particularly Gram-positive strains.[1] This selectivity is attributed to this compound's preferential interaction with negatively charged phospholipids (B1166683), which are abundant in bacterial membranes but not in the neutral membranes of erythrocytes, contributing to its low hemolytic activity.[1] The multifaceted mechanism of action of this compound, which includes the delocalization of essential peripheral membrane proteins, inhibition of cellular respiration and cell wall synthesis, and induction of osmotic destabilization, makes it a valuable tool for studying bacterial membrane function and a promising candidate for the development of new antimicrobial agents to combat antibiotic-resistant bacteria.[1][2][3][4]

These application notes provide a comprehensive guide for utilizing this compound to investigate bacterial membrane disruption. Detailed protocols for key experiments are provided, along with illustrative data to guide researchers in their experimental design and data interpretation.

Mechanism of Action

This compound exerts its bactericidal effect through a multi-step process that ultimately compromises the integrity and function of the bacterial cytoplasmic membrane.

  • Electrostatic Attraction and Membrane Insertion: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of the bacterial cell envelope. Following this initial binding, the peptide inserts into the phospholipid bilayer.[1]

  • Delocalization of Peripheral Membrane Proteins: Upon insertion, this compound disrupts the organization of the membrane, leading to the delocalization of essential peripheral membrane proteins.[2][3] Key proteins affected include:

    • Cytochrome C: A vital component of the bacterial electron transport chain. Its detachment disrupts cellular respiration and leads to a drop in ATP levels.[1]

    • MurG: An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Its delocalization undermines cell wall integrity.[1]

  • Osmotic Destabilization and Membrane Permeabilization: The accumulation of this compound in the membrane leads to a loss of osmotic stability and increased permeability.[1] This allows the leakage of intracellular components and the influx of extracellular substances, ultimately leading to cell death.

The following diagram illustrates the proposed mechanism of action of this compound.

MP196_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_effects Cellular Effects MP196_out This compound MP196_in This compound MP196_out->MP196_in Insertion CytC Cytochrome C MP196_in->CytC Displaces MurG MurG MP196_in->MurG Displaces Osmotic_Stress Osmotic Destabilization & Permeabilization MP196_in->Osmotic_Stress Resp_Inhibition Inhibition of Respiration (ATP depletion) CytC->Resp_Inhibition CW_Inhibition Inhibition of Cell Wall Synthesis MurG->CW_Inhibition Membrane Lipid Bilayer Cell_Death Bacterial Cell Death Resp_Inhibition->Cell_Death CW_Inhibition->Cell_Death Osmotic_Stress->Cell_Death

Caption: Mechanism of this compound-induced bacterial cell death.

Quantitative Data Summary

The following tables summarize the antimicrobial activity and membrane-disrupting effects of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)Reference
Bacillus subtilis 168Positive2 - 4[5]
Staphylococcus aureus DSM 20231Positive4[5]
Staphylococcus aureus ATCC 43300 (MRSA)Positive4[5]
Staphylococcus aureus SG511 (VISA)Positive4[5]
Staphylococcus aureus COL (MRSA)Positive16[5]
Staphylococcus aureus Mu50 (VISA)Positive32[5]
Escherichia coliNegative>64[5]
Pseudomonas aeruginosaNegative>64[5]

Table 2: Illustrative Quantitative Data for this compound-Induced Membrane Disruption

Note: The following data are illustrative and represent typical results that may be obtained from the described assays. Actual results may vary depending on the specific experimental conditions and bacterial strains used.

AssayBacterial StrainThis compound ConcentrationObserved Effect
Membrane Depolarization Bacillus subtilis1 x MIC~75% increase in diSC3-5 fluorescence
(diSC3-5 Assay)2 x MIC~95% increase in diSC3-5 fluorescence
Outer Membrane Permeabilization Escherichia coli4 x MIC~60% increase in NPN fluorescence
(NPN Uptake Assay)8 x MIC~85% increase in NPN fluorescence
Cytoplasmic Membrane Permeabilization Staphylococcus aureus1 x MIC~70% SYTOX Green positive cells
(SYTOX Green Uptake)2 x MIC~90% SYTOX Green positive cells
Liposome (B1194612) Leakage PG/PE (7:3) Liposomes5 µM~60% Calcein (B42510) leakage
(Calcein Assay)10 µM~85% Calcein leakage

Experimental Protocols

The following section provides detailed protocols for key experiments to study the membrane-disrupting effects of this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the membrane disruption activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Membrane Disruption Assays cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Culture mic_assay MIC Determination prep_bacteria->mic_assay prep_this compound Prepare this compound Stock Solution prep_this compound->mic_assay depol_assay Membrane Depolarization Assay (diSC3-5) mic_assay->depol_assay om_perm_assay Outer Membrane Permeabilization (NPN Uptake) mic_assay->om_perm_assay im_perm_assay Cytoplasmic Membrane Permeabilization (SYTOX Green/PI) mic_assay->im_perm_assay leakage_assay Liposome Leakage Assay (Calcein) mic_assay->leakage_assay data_collection Collect Fluorescence/ Absorbance Data depol_assay->data_collection om_perm_assay->data_collection im_perm_assay->data_collection leakage_assay->data_collection quantification Quantify Membrane Damage data_collection->quantification comparison Compare with Controls quantification->comparison

Caption: General workflow for studying this compound-induced membrane disruption.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates (polypropylene recommended)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed.

Protocol 2: Membrane Depolarization Assay (diSC3-5)

This assay measures changes in bacterial membrane potential using the fluorescent dye diSC3-5. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization leads to dye release and an increase in fluorescence.

Materials:

  • This compound

  • Bacterial strain of interest

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • diSC3-5 stock solution (in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

  • Prepare Bacterial Suspension:

    • Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05-0.1.

  • Dye Loading:

    • Add diSC3-5 to the bacterial suspension to a final concentration of 0.5-2 µM.

    • Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized cells.

  • Fluorescence Measurement:

    • Transfer the dye-loaded bacterial suspension to the wells of a black 96-well plate.

    • Record the baseline fluorescence for several minutes.

    • Add different concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for at least 30 minutes.

    • Include a positive control for depolarization (e.g., valinomycin).

  • Data Analysis:

    • Normalize the fluorescence data to the initial baseline reading.

    • Express the change in fluorescence as a percentage of the maximum fluorescence achieved with the positive control.

Protocol 3: Cytoplasmic Membrane Permeabilization Assay (SYTOX Green)

This assay uses the fluorescent dye SYTOX Green, which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.

Materials:

  • This compound

  • Bacterial strain of interest

  • Phosphate-buffered saline (PBS)

  • SYTOX Green stock solution (in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Prepare Bacterial Suspension:

    • Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.1.

  • Assay Setup:

    • Add the bacterial suspension to the wells of a black 96-well plate.

    • Add SYTOX Green to a final concentration of 1-5 µM.

  • Fluorescence Measurement:

    • Record the baseline fluorescence.

    • Add different concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 30-60 minutes.

    • Include a positive control for membrane permeabilization (e.g., 70% isopropanol).

  • Data Analysis:

    • Subtract the background fluorescence of the dye in buffer.

    • Express the results as the percentage of permeabilized cells by comparing the fluorescence of this compound-treated cells to that of the positive control.

Protocol 4: Liposome Leakage Assay (Calcein)

This assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein at a self-quenching concentration. Disruption of the liposome membrane by this compound causes calcein release and an increase in fluorescence.

Materials:

  • This compound

  • Phospholipids (e.g., POPG, POPE to mimic bacterial membranes)

  • Calcein

  • Tris buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Triton X-100 (20% solution)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescence spectrophotometer or microplate reader (Excitation: ~495 nm, Emission: ~515 nm)

Procedure:

  • Prepare Calcein-Loaded Liposomes:

    • Prepare a lipid film by dissolving phospholipids in chloroform, followed by evaporation under nitrogen.

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM in Tris buffer).

    • Subject the suspension to several freeze-thaw cycles.

    • Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the calcein-loaded liposomes in Tris buffer in a cuvette or 96-well plate.

    • Record the baseline fluorescence (F₀).

    • Add this compound at the desired concentration and monitor the increase in fluorescence (F) over time.

    • After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% to completely lyse the liposomes and measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Signaling Pathway Perturbation

This compound-induced membrane stress can trigger bacterial stress response signaling pathways. While this compound's primary action is direct membrane disruption, the resulting cellular damage can activate pathways aimed at mitigating stress and repairing damage. The following diagram depicts a generalized bacterial stress response that could be activated by membrane-damaging agents like this compound.

Stress_Response This compound This compound Membrane_Damage Membrane Damage (Depolarization, Ion Leakage) This compound->Membrane_Damage Sensor_Kinase Sensor Kinase (e.g., Two-Component System) Membrane_Damage->Sensor_Kinase Activates Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates Sigma_Factor Alternative Sigma Factor (e.g., σ^E, σ^W) Response_Regulator->Sigma_Factor Activates Stress_Genes Expression of Stress Response Genes Sigma_Factor->Stress_Genes Induces Repair_Mechanisms Cell Envelope Repair Efflux Pumps Chaperones Stress_Genes->Repair_Mechanisms

Caption: Generalized bacterial stress response to membrane damage.

By studying the transcriptional and proteomic changes in bacteria upon exposure to this compound, researchers can gain valuable insights into the specific stress response pathways activated by membrane disruption.

References

Standard Operating Procedure for Minimum Inhibitory Concentration (MIC) Testing of MP196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MP196 is a synthetic, short cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] It exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA).[1][2] Its mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane, a mode of action that is less prone to the development of resistance compared to conventional antibiotics.[1][3]

The amphipathic nature of this compound, with its alternating hydrophobic tryptophan and cationic arginine residues, facilitates its interaction with the negatively charged components of bacterial membranes.[1] This interaction leads to the deformation of the lipid bilayer and the delocalization of essential peripheral membrane proteins involved in critical cellular processes such as respiration (e.g., cytochrome C) and cell wall biosynthesis (e.g., MurG).[1][3] The resulting disruption of membrane integrity, loss of cellular energy, and osmotic destabilization culminate in rapid bacterial cell death.[1][3] Notably, this compound shows selectivity for bacterial membranes over mammalian ones, attributing to a lower hemolytic activity and toxicity profile.[1]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, which is defined as the lowest concentration of the peptide that visibly inhibits the growth of a microorganism after a specified incubation period.[4][5] The described method is a modified broth microdilution procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines, with specific adaptations for cationic antimicrobial peptides to ensure accurate and reproducible results.[2][6]

Mechanism of Action of this compound

MP196_Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Membrane Bacterial Cytoplasmic Membrane (- charge) Cytochrome_C Cytochrome C (Respiration) Cell_Membrane->Cytochrome_C Delocalization MurG MurG (Cell Wall Synthesis) Cell_Membrane->MurG Delocalization Cell_Death Bacterial Cell Death Cytochrome_C->Cell_Death Inhibition of Respiration MurG->Cell_Death Inhibition of Cell Wall Synthesis This compound This compound Peptide (RWRWRW-NH2) This compound->Cell_Membrane Electrostatic Interaction

Caption: Mechanism of action of the antimicrobial peptide this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

Bacterial StrainGram StainMIC Range (µg/mL)Reference
Bacillus subtilisPositive16 - 32[2]
Staphylococcus aureus (DSM 20231)Positive16[2]
Staphylococcus aureus (MRSA, ATCC 43300)Positive32[2]
Staphylococcus aureus (VISA, SG511)Positive16 - 64[2]
Escherichia coliNegative>64[2]
Pseudomonas aeruginosaNegative>64[2]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination of this compound by Broth Microdilution

This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing and includes modifications specifically for cationic peptides like this compound to prevent their non-specific binding to materials.

1. Materials

  • This compound peptide, lyophilized

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low protein binding)[6]

  • Sterile polypropylene tubes for dilutions[6]

  • Bacterial strains for testing

  • Tryptic Soy Agar (TSA) or other suitable solid media plates

  • Spectrophotometer or McFarland standards

  • Sterile 0.85% saline

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of Reagents

  • This compound Stock Solution: Aseptically dissolve lyophilized this compound in sterile, deionized water to a concentration of 1280 µg/mL. To prevent adhesion to glass or plastic, it is recommended to prepare dilutions in polypropylene tubes.[6]

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute this adjusted suspension 1:100 in sterile MHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working bacterial suspension.

3. Assay Procedure

  • Preparation of Peptide Dilutions:

    • Dispense 100 µL of sterile MHB into wells 2 through 11 of a 96-well polypropylene microtiter plate.

    • Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10 after mixing. This will result in a concentration gradient from 1280 µg/mL to 2.5 µg/mL in 100 µL volumes.

    • Well 11 will serve as the growth control (no peptide).

    • Well 12 will serve as the sterility control (no bacteria, no peptide). Add 100 µL of sterile MHB to well 12.

  • Inoculation:

    • Add 10 µL of the working bacterial suspension (1-2 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. The final this compound concentrations will be approximately 1164 µg/mL down to 2.3 µg/mL (this small volume change is often considered negligible, or calculations can be adjusted accordingly).

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Experimental Workflow

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Peptide Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Prep_Peptide->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate plate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) testing.

References

Application Notes and Protocols for Synergistic Studies of MP196 with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where an antimicrobial peptide (AMP) is combined with a conventional antibiotic to enhance efficacy and overcome resistance. MP196, a synthetic short cationic peptide with the sequence RWRWRW-NH2, is a promising candidate for such synergistic studies.[1] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to osmotic destabilization and cell death.[1] This membrane-permeabilizing property can potentially facilitate the entry of other antibiotics into the bacterial cell, leading to synergistic antimicrobial effects.

These application notes provide detailed protocols for investigating the synergistic interactions between this compound and other antibiotics using standard in vitro methods: the checkerboard assay and the time-kill assay.

Mechanism of Action and Rationale for Synergy

This compound is a synthetic antimicrobial peptide that is rich in tryptophan and arginine residues.[1] It exerts its bactericidal effect by incorporating into the bacterial cytoplasmic membrane.[1] This leads to several downstream effects, including osmotic destabilization, the detachment of essential proteins like Cytochrome C and MurG (involved in respiration and cell wall biosynthesis, respectively), and a subsequent drop in cellular ATP levels.[1] Due to its multifaceted mechanism of action that targets the fundamental structure of the bacterial membrane, the development of resistance to this compound is considered to be difficult.[1]

The rationale for exploring synergistic combinations of this compound with other antibiotics is based on its membrane-disrupting capabilities. By increasing the permeability of the bacterial membrane, this compound may allow conventional antibiotics, which might otherwise be expelled or have limited entry, to reach their intracellular targets at higher concentrations. This can lead to a potent synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities of each agent.[2][3]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.[2][4][5]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a partner antibiotic.

Materials:

  • This compound (lyophilized powder)

  • Partner antibiotic(s) of interest

  • Appropriate bacterial strain(s) (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), or other relevant clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent individually:

    • Perform a standard broth microdilution assay to determine the MIC of this compound and the partner antibiotic separately for the target bacterial strain(s).

  • Prepare stock solutions:

    • Prepare concentrated stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile water or DMSO, depending on the antibiotic's solubility).

  • Set up the checkerboard plate:

    • In a 96-well plate, create a two-dimensional serial dilution of both agents.

    • Along the x-axis (columns), perform serial dilutions of the partner antibiotic.

    • Along the y-axis (rows), perform serial dilutions of this compound.

    • The final volume in each well should be uniform (e.g., 100 µL).

    • Include control wells with no drug (growth control) and wells with each drug alone.

  • Inoculate the plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial suspension to all wells except for the sterility control wells.

  • Incubate and read results:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect for turbidity or measure the optical density (OD) at 600 nm using a microplate reader to determine the MIC of each agent in the combination. The MIC is the lowest concentration that inhibits visible growth.

Data Analysis:

The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

FIC Index (FICI) = FIC of this compound + FIC of Antibiotic

Interpretation of FICI values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To assess the rate of bacterial killing by this compound, the partner antibiotic, and their combination at specific concentrations.

Materials:

  • This compound

  • Partner antibiotic(s)

  • Target bacterial strain(s)

  • CAMHB or other suitable broth

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader, colony counter)

Procedure:

  • Prepare bacterial culture:

    • Grow the target bacterial strain to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh broth.

  • Add antimicrobial agents:

    • Prepare flasks with the following conditions:

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., 0.5 x MIC, 1 x MIC)

      • Partner antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC, 1 x MIC)

      • Combination of this compound and the partner antibiotic (at the same concentrations as the individual agents)

  • Incubate and sample over time:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Determine viable cell counts:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

Data Analysis:

Plot the log10 CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

  • Indifference: A < 2 log10 but > 1 log10 change in CFU/mL for the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.

Data Presentation

Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.

Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics against S. aureus ATCC 29213

AntibioticMIC Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC in Combination (this compound / Antibiotic) (µg/mL)FICIInterpretation
Vancomycin2164 / 0.50.5Additive
Gentamicin1162 / 0.1250.25Synergy
Ciprofloxacin0.5168 / 0.06250.625Indifference
Oxacillin128164 / 160.375Synergy

Table 2: Time-Kill Assay Results for this compound and Gentamicin Combination against S. aureus ATCC 29213

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 6hLog10 CFU/mL at 24hLog10 Reduction at 24h vs. Control
Growth Control5.77.88.9-
This compound (8 µg/mL)5.75.14.94.0
Gentamicin (0.5 µg/mL)5.76.26.52.4
This compound + Gentamicin5.73.2<2.0>6.9

Visualizations

Signaling Pathways and Mechanisms

Synergy_Mechanism cluster_cell Bacterial Cell This compound This compound Membrane Cytoplasmic Membrane This compound->Membrane Disruption & Permeabilization Antibiotic Conventional Antibiotic Antibiotic->Membrane Limited Entry Target Intracellular Target (e.g., Ribosome, DNA) Antibiotic->Target Membrane->Target Enhanced Antibiotic Uptake CellDeath Cell Death Membrane->CellDeath Osmotic Lysis Target->CellDeath Inhibition of Essential Functions

Caption: Proposed mechanism of synergy between this compound and a conventional antibiotic.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation BacterialCulture Prepare Bacterial Culture (Target Strain) Checkerboard Checkerboard Assay (96-well plate) BacterialCulture->Checkerboard TimeKill Time-Kill Assay (Flasks) BacterialCulture->TimeKill DrugPrep Prepare Stock Solutions (this compound & Antibiotic) DrugPrep->Checkerboard DrugPrep->TimeKill FICI Calculate FIC Index (FICI) Checkerboard->FICI KillCurves Plot Time-Kill Curves TimeKill->KillCurves Interpretation Interpret Results: Synergy, Additivity, Indifference, or Antagonism FICI->Interpretation KillCurves->Interpretation

Caption: General workflow for assessing the synergistic activity of this compound.

Logical Relationship of Synergy Study

Logical_Relationship Hypothesis Hypothesis: This compound enhances the activity of conventional antibiotics. Mechanism Proposed Mechanism: Membrane permeabilization by this compound increases intracellular antibiotic concentration. Hypothesis->Mechanism InVitro In Vitro Evidence (Checkerboard & Time-Kill Assays) Mechanism->InVitro Outcome Potential Outcome: Synergistic combination can overcome antibiotic resistance and reduce required therapeutic doses. InVitro->Outcome Implication Clinical Implication: Development of novel combination therapies for MDR infections. Outcome->Implication

Caption: Logical framework for synergistic studies involving this compound.

References

Application Notes and Protocols for MP196 in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising alternative to conventional antibiotics due to their unique mechanisms of action that can circumvent common resistance pathways. MP196, a synthetic short cationic antimicrobial peptide with the sequence RWRWRW-NH₂, has demonstrated potent activity against a range of Gram-positive bacteria, including clinically relevant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1]

This compound's primary mode of action involves the disruption of the bacterial cytoplasmic membrane.[2][3] This interaction leads to a cascade of events, including the delocalization of peripheral membrane proteins essential for respiration and cell wall biosynthesis, a decrease in cellular ATP levels, and osmotic destabilization, ultimately resulting in bacterial cell death.[1][2] A key advantage of this compound is its multi-target mechanism, which is believed to hinder the development of bacterial resistance.[1][2]

These application notes provide a comprehensive overview of the use of this compound in studying bacterial resistance mechanisms. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound's efficacy and mode of action.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

The following table summarizes the MIC values of this compound against a panel of Gram-positive and Gram-negative bacteria. Data has been compiled from published studies.

Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive16[2]
Staphylococcus aureus DSM 20231Gram-positive16[2]
Staphylococcus aureus ATCC 43300 (MRSA)Gram-positive32[2]
Staphylococcus aureus COL (MRSA)Gram-positive128[2]
Staphylococcus aureus SG511 (VISA)Gram-positive16[2]
Staphylococcus aureus Mu50 (VISA)Gram-positive64[2]
Escherichia coliGram-negative>128[2]
Pseudomonas aeruginosaGram-negative>128[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound, defined as the lowest concentration that inhibits the visible growth of a microorganism. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[4][5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid)

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[4][6]

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilutions)[4]

  • Spectrophotometer

  • Microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]

  • Peptide Dilution Series:

    • Prepare serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Assay Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well polypropylene plate.

    • Add 100 µL of the highest concentration of the this compound dilution series to the first column of wells.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final peptide concentrations.

    • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.[8][9]

Materials:

  • Same as for the Broth Microdilution Assay

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10⁶ CFU/mL in fresh MHB.[6]

    • Prepare this compound solutions in MHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Assay Procedure:

    • Add the this compound solutions to the bacterial suspension at the desired concentrations. Include a growth control without this compound.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[6]

Hemolysis Assay

This assay assesses the lytic activity of this compound against red blood cells (RBCs) to evaluate its potential cytotoxicity to mammalian cells.[1][10]

Materials:

  • Freshly drawn human or animal red blood cells (with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Triton X-100 (1% v/v in PBS) as a positive control (100% lysis)

  • Sterile microcentrifuge tubes

  • Centrifuge

  • Microplate reader

Protocol:

  • Red Blood Cell Preparation:

    • Centrifuge the whole blood at 1000 x g for 5 minutes.

    • Aspirate the supernatant and wash the RBC pellet with PBS. Repeat this washing step three times.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

    • Add 100 µL of the 2% RBC suspension to each tube.

    • Include a positive control (100 µL of 2% RBCs + 100 µL of 1% Triton X-100) and a negative control (100 µL of 2% RBCs + 100 µL of PBS).

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm using a microplate reader. This wavelength corresponds to the release of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizations

Mechanism of Action of this compound

MP196_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide (RWRWRW-NH₂) Membrane This compound->Membrane Incorporation CytochromeC Cytochrome C Membrane->CytochromeC Detachment MurG MurG Membrane->MurG Detachment Osmotic Osmotic Stability Membrane->Osmotic Destabilization ATP ATP Production CytochromeC->ATP Inhibition CellWall Cell Wall Synthesis MurG->CellWall Inhibition CellDeath Bacterial Cell Death ATP->CellDeath CellWall->CellDeath Osmotic->CellDeath

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Workflow for Studying this compound Against Bacterial Resistance

MP196_Experimental_Workflow cluster_screening Initial Screening cluster_characterization Activity Characterization cluster_mechanism Mechanism of Action Studies cluster_resistance Resistance Development Studies MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Assay MIC->TimeKill Hemolysis Hemolysis Assay MIC->Hemolysis SerialPassage Serial Passage Experiments (to assess resistance frequency) MIC->SerialPassage MembranePerm Membrane Permeabilization Assays (e.g., SYTOX Green uptake) TimeKill->MembranePerm ProteinDeloc Protein Delocalization Studies (e.g., Western Blot of membrane fractions) MembranePerm->ProteinDeloc

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising lead compound in the development of novel antimicrobial agents to combat drug-resistant bacteria. Its multifaceted mechanism of action, targeting the bacterial membrane integrity and essential cellular processes, makes it a valuable tool for researchers studying bacterial resistance. The protocols and data presented in these application notes are intended to provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Careful adherence to optimized protocols for antimicrobial peptide testing is crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MP196 Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the synthetic antimicrobial peptide MP196 (RWRWRW-NH2) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a short, cationic synthetic antimicrobial peptide with the sequence RWRWRW-NH2.[1] It is rich in positively charged arginine and hydrophobic tryptophan residues, giving it an amphipathic character.[1] This dual nature can lead to solubility challenges in aqueous buffers commonly used for in vitro assays, potentially causing aggregation and precipitation, which can lead to inaccurate and irreproducible experimental results.[2]

Q2: What is the first step I should take to dissolve my lyophilized this compound?

A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test on a small aliquot.[3][4] The initial solvent of choice for a basic peptide like this compound should be sterile, distilled water.[4][5]

Q3: My this compound did not dissolve in water. What should I try next?

A3: Since this compound has a net positive charge due to its arginine residues, it is classified as a basic peptide.[5][6] If it fails to dissolve in water, the next step is to try a dilute acidic solution. A common recommendation is to add a few drops of 10-30% acetic acid to your aqueous suspension.[5][7] For assays involving live cells, it is crucial to avoid strong acids like trifluoroacetic acid (TFA).[5]

Q4: Can I use organic solvents like DMSO to dissolve this compound?

A4: Yes, Dimethyl Sulfoxide (DMSO) can be used, particularly if the peptide exhibits hydrophobic characteristics that hinder its solubility in aqueous solutions.[3][8] For basic peptides that are insoluble in water or dilute acid, using a small amount of DMSO to achieve initial solubilization, followed by slow dilution with your aqueous buffer, is a viable strategy.[7] However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells, typically above 0.5%.[9]

Q5: Are there any solvents I should avoid when working with this compound?

A5: While DMSO is a common choice for peptides, it should be used with caution for peptides containing Cysteine (Cys) or Methionine (Met) residues due to the risk of oxidation.[3] this compound does not contain these residues. As mentioned, strong acids like TFA should be avoided in cell-based assays.[5]

Q6: How can I prevent my this compound from precipitating out of solution during my experiment?

A6: To prevent precipitation, especially when diluting a stock solution, it is recommended to add the dissolved peptide solution dropwise into the stirring aqueous buffer.[3] This gradual dilution helps to avoid localized high concentrations that can lead to aggregation.[10] Using low-binding polypropylene (B1209903) tubes and plates can also minimize peptide loss due to adsorption to surfaces.[11]

Troubleshooting Guides

Issue 1: Visible Precipitate in Stock or Working Solutions

  • Symptom: Cloudiness or visible particles in your this compound solution.

  • Troubleshooting Workflow:

    start Visible Precipitate Observed check_concentration Is the concentration too high? start->check_concentration try_sonication Gently sonicate the solution in a water bath. check_concentration->try_sonication No dilute Slowly dilute with aqueous buffer. check_concentration->dilute Yes, lower concentration add_acid Add a small amount of 10% acetic acid. try_sonication->add_acid Precipitate remains end Precipitate Dissolved try_sonication->end Precipitate dissolves use_dmso Prepare a new stock in a minimal amount of DMSO. add_acid->use_dmso Precipitate remains add_acid->end Precipitate dissolves use_dmso->dilute fail Consider alternative formulation strategies. use_dmso->fail Precipitation upon dilution dilute->end

    Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability between replicate wells or experiments.

  • Corrective Actions:

    • Ensure Complete Solubilization: Before adding to your assay, visually inspect your stock and working solutions for any signs of precipitation.

    • Use Low-Binding Plastics: Cationic peptides like this compound can adhere to standard polystyrene plates. Use polypropylene or other low-binding plates and pipette tips to minimize this issue.[11]

    • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a concentrated stock just before use.

    • Vortex Before Use: Gently vortex your solutions before aliquoting to ensure a homogenous mixture.

Quantitative Data Summary

Solvent/SolutionRecommended Use for this compoundMaximum Recommended Concentration in Cell Culture
Sterile WaterInitial solvent of choice for basic peptides.N/A
0.01% - 0.02% Acetic AcidTo aid dissolution of basic peptides like this compound for assays such as MIC.[12]Dependent on cell type tolerance, but generally low.
10% Acetic AcidFor initial solubilization of difficult-to-dissolve basic peptides.[5]Must be significantly diluted to non-toxic levels.
DMSOFor initial solubilization of hydrophobic or difficult-to-dissolve peptides.[3][8]< 0.5% for most cell lines; < 0.1% for primary cells.[9]
0.9% NaCl (Sterile Saline)Mentioned as a vehicle for in vivo injections, suggesting good solubility and compatibility.N/A

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

  • Calculate the required volume of solvent. For a 1 mg/mL stock solution from 1 mg of lyophilized this compound, you will need 1 mL of solvent.

  • Attempt initial dissolution in water. Add 1 mL of sterile, deionized water to the vial containing the lyophilized this compound.

  • Vortex gently. Mix the solution for 1-2 minutes.

  • Visually inspect for complete dissolution. If the solution is clear, it is ready for use or further dilution.

  • If not fully dissolved, add dilute acetic acid. Add 10% acetic acid dropwise (e.g., 1-2 µL at a time) while vortexing until the solution becomes clear.

  • As an alternative for cell-based assays, use DMSO. If water or dilute acid is not suitable or effective, add a small volume of 100% DMSO (e.g., 20-50 µL) to the lyophilized peptide.

  • Ensure complete dissolution in DMSO. Vortex until the solution is clear.

  • Perform a stepwise dilution. Slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to the DMSO stock to reach the final volume of 1 mL, vortexing gently between additions.

  • Store appropriately. Aliquot the stock solution into low-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Prepare this compound stock solution. Dissolve this compound in sterile distilled water containing 0.02% acetic acid to a concentration that is 10-fold higher than the highest concentration to be tested.[12]

  • Prepare bacterial inoculum. Culture the target bacterial strain in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

  • Perform serial dilutions. In a 96-well polypropylene plate, perform a two-fold serial dilution of the this compound stock solution with MHB.

  • Inoculate the plate. Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubate. Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound This compound (RWRWRW-NH2) BacterialMembrane Bacterial Cytoplasmic Membrane (Negatively Charged) This compound->BacterialMembrane attraction MembraneInteraction Electrostatic and Hydrophobic Interactions BacterialMembrane->MembraneInteraction MembraneDestabilization Membrane Destabilization and Pore Formation MembraneInteraction->MembraneDestabilization ProteinDelocalization Delocalization of Essential Proteins (e.g., Cytochrome C, MurG) MembraneDestabilization->ProteinDelocalization CellDeath Bacterial Cell Death ProteinDelocalization->CellDeath

Signaling pathway of this compound's antimicrobial action.

start Start with Lyophilized this compound solubility_test Perform solubility test on a small aliquot start->solubility_test dissolve_water Attempt to dissolve in sterile water solubility_test->dissolve_water check_dissolution1 Is it fully dissolved? dissolve_water->check_dissolution1 dissolve_acid Add 10-30% acetic acid dropwise check_dissolution1->dissolve_acid No ready_to_use Solution ready for assay check_dissolution1->ready_to_use Yes check_dissolution2 Is it fully dissolved? dissolve_acid->check_dissolution2 use_dmso Dissolve in minimal DMSO check_dissolution2->use_dmso No check_dissolution2->ready_to_use Yes dilute_buffer Slowly dilute with aqueous buffer use_dmso->dilute_buffer dilute_buffer->ready_to_use

Experimental workflow for solubilizing this compound.

References

MP196 Technical Support Center: Troubleshooting Experimental Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MP196. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability and activity of the synthetic antimicrobial peptide this compound (RWRWRW-NH2) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability or No Activity in Antimicrobial Assays

Q1: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What are the likely causes and solutions?

A1: High variability in MIC values is a frequent challenge in antimicrobial peptide (AMP) testing. Several factors can contribute to this issue. It is crucial to standardize your assay conditions meticulously.

Troubleshooting Steps:

  • Peptide Quality and Handling:

    • Purity: Verify the purity of your synthesized this compound using methods like HPLC. Low purity can lead to reduced and variable activity.

    • Solubility and Aggregation: this compound is a cationic peptide. For initial stock solutions, consider using sterile water, a dilute acidic solution, or DMSO. Ensure the solvent is diluted sufficiently in the final assay to prevent any inhibitory effects from the solvent itself. Sonication can help dissolve pre-formed aggregates. Always reconstitute lyophilized peptide immediately before use.

  • Assay Conditions:

    • Inoculum Density: The concentration of bacteria used in the assay significantly affects the MIC. Ensure you have a consistent and standardized inoculum density for each experiment, typically around 5 x 10^5 CFU/mL for broth microdilution assays.

    • Incubation Conditions: Maintain consistent incubation times and temperatures. Use sealing films on microtiter plates to prevent evaporation, which can concentrate the peptide and affect results.

    • Endpoint Reading: Use a consistent method for determining the MIC, whether it's visual inspection by the same trained individual or measuring optical density at 600 nm. Subjectivity in endpoint determination is a common source of variability.[1]

Q2: My this compound peptide shows no antimicrobial activity against expected susceptible strains. What should I check?

A2: A complete lack of activity can stem from issues with the peptide itself or the experimental setup.

Troubleshooting Flowchart:

G Troubleshooting Lack of this compound Activity start No Activity Observed peptide_check Verify Peptide Integrity: - Confirm Sequence (Mass Spec) - Check Purity (HPLC) - Ensure C-terminal Amidation start->peptide_check solubility_check Assess Solubility & Aggregation: - Test solubility in assay buffer - Try different stock solvents (H2O, dilute acid, DMSO) - Sonicate to dissolve aggregates peptide_check->solubility_check Peptide OK no_activity Still No Activity: Contact Supplier/Synthesis Core peptide_check->no_activity Peptide Incorrect assay_check Review Assay Protocol: - Confirm correct bacterial strain & growth phase - Check inoculum density - Verify media components (e.g., high salt can inhibit AMPs) solubility_check->assay_check Soluble solubility_check->no_activity Insoluble/Aggregated method_check Consider Assay Method: - Is disk diffusion appropriate? (Broth microdilution is often better for AMPs) assay_check->method_check Protocol Correct activity_restored Activity Restored assay_check->activity_restored Protocol Error Found method_check->activity_restored Method Switched method_check->no_activity Method Appropriate

Caption: A decision tree for troubleshooting a lack of this compound activity.

Issue 2: this compound Instability in Biological Fluids (Serum, Plasma)

Q3: My this compound peptide seems to lose activity when tested in the presence of serum. Why is this happening and how can I improve its stability?

A3: The loss of activity in serum is likely due to proteolytic degradation by serum proteases. This compound, being a peptide, is susceptible to cleavage, especially due to its arginine residues which are targets for trypsin-like proteases.

Strategies to Enhance Proteolytic Stability:

Modification StrategyDescriptionPotential Impact on Activity
D-Amino Acid Substitution Replace one or more of the natural L-amino acids with their D-enantiomers. Proteases are stereospecific and generally do not recognize D-amino acids.[2]Can maintain or even improve activity, but extensive substitution may alter conformation and reduce efficacy.
Terminal Modifications Acetylate the N-terminus and/or amidate the C-terminus. This blocks exopeptidases. This compound is already C-terminally amidated.N-terminal acetylation can increase helicity and stability.[2]
Non-natural Amino Acids Replace arginine residues with analogs like α-amino-3-guanidino-propionic acid (Agp), which is resistant to tryptic cleavage.[3][4]Can dramatically increase stability with minimal impact on antimicrobial activity.[3]
Cyclization/Stapling Introduce covalent cross-links to lock the peptide into its active (often α-helical) conformation. This can sterically hinder protease access.[5]Can improve stability and activity by pre-organizing the peptide for membrane interaction.

Issue 3: Toxicity and Hemolytic Activity

Q4: I'm observing significant hemolysis (lysis of red blood cells) with this compound at concentrations close to its MIC. How can I reduce this toxicity?

A4: Hemolytic activity is a known issue for some AMPs and a critical hurdle for systemic applications. It arises from the peptide's interaction with erythrocyte membranes. Several chemical modification strategies can be employed to increase the therapeutic window.

Strategies to Reduce Hemolytic Activity:

Modification StrategyRationaleExample/Reference
Systematic L-to-D Exchange Altering the peptide's stereochemistry can disrupt the specific interactions with erythrocyte membranes that lead to lysis, without compromising antibacterial action.Diastereomeric peptides of a related sequence showed over a 30-fold reduction in hemolytic activity.[6]
Hydrophobicity Modulation High hydrophobicity is often linked to non-specific membrane disruption. Replacing hydrophobic residues (Tryptophan in this compound) with less hydrophobic ones can decrease hemolysis.[7]Balance is key, as hydrophobicity is also a driver of antimicrobial activity.
Charge Modification Reducing the net positive charge by substituting cationic residues (Arginine in this compound) with neutral ones can decrease electrostatic attraction to the negatively charged surface of red blood cells.[7]This must be done carefully to not abrogate the interaction with bacterial membranes.
Proline/Glycine (B1666218) Substitution Incorporating flexible (Glycine) or helix-breaking (Proline) residues can alter the peptide's structure to be less favorable for insertion into erythrocyte membranes.Substituting proline with glycine or adding Gly-Pro-Gly motifs has been shown to reduce hemolysis in other peptides.[8]

Signaling & Mechanistic Pathways

This compound exerts its bactericidal effect by targeting the bacterial cytoplasmic membrane. This multi-modal action makes it difficult for bacteria to develop resistance.[1]

MP196_Mechanism This compound This compound Peptide (RWRWRW-NH2) Membrane Bacterial Cytoplasmic Membrane (Anionic) This compound->Membrane Electrostatic Attraction Incorp Incorporation into Membrane Bilayer Membrane->Incorp Destab Membrane Destabilization Incorp->Destab CytoC Detachment of Cytochrome C Destab->CytoC MurG Detachment of MurG Enzyme Destab->MurG Osmotic Osmotic Destabilization Destab->Osmotic ATP Reduced ATP Production (Limited Cellular Energy) CytoC->ATP CellWall Impaired Cell Wall Integrity MurG->CellWall Death Bacterial Cell Death ATP->Death CellWall->Death Osmotic->Death

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Peptide Dilutions: Create a series of two-fold dilutions of the this compound stock solution in the growth medium directly within a 96-well microtiter plate. The typical volume is 50 µL per well.

  • Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Bacteria in medium without peptide.

    • Negative Control: Medium only.

    • Solvent Control: Bacteria with the highest concentration of the solvent used for the peptide stock.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration with no visible bacterial growth.[9]

Protocol 2: Serum Stability Assay using RP-HPLC

This protocol assesses the stability of this compound in the presence of serum by quantifying the amount of intact peptide over time.

  • Materials: Lyophilized this compound, Human or animal serum, DMSO, Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Low-bind microcentrifuge tubes.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Thaw serum at 37°C and centrifuge to remove cryoprecipitates.

    • Prepare a precipitating solution of 1% (v/v) TFA in ACN.

  • Incubation:

    • Pre-warm serum to 37°C.

    • Spike the serum with the this compound stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is <1%.

    • Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC:

    • To each time-point aliquot, add 2 volumes of the cold precipitating solution (1% TFA in ACN).

    • Vortex vigorously for 30 seconds to precipitate serum proteins.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • RP-HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject the sample onto an RP-HPLC system (e.g., C18 column).

    • Monitor the elution profile at ~220 nm.

    • Integrate the peak area corresponding to the intact this compound at each time point.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.[10]

Workflow for Serum Stability Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare this compound Stock (1 mg/mL in DMSO) spike Spike Serum with this compound (Final conc. 100 µg/mL) prep_peptide->spike prep_serum Prepare Serum (Thaw, Centrifuge) prep_serum->spike incubate Incubate at 37°C spike->incubate aliquot Take Aliquots at Time Points (0-24h) incubate->aliquot precipitate Precipitate Proteins (Cold 1% TFA in ACN) aliquot->precipitate centrifuge Centrifuge (14,000g, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc integrate Integrate Peak Area of Intact this compound hplc->integrate calculate % Peptide Remaining vs. T=0 integrate->calculate

Caption: Experimental workflow for the serum stability assay of this compound.

References

Technical Support Center: Addressing MP196 Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the synthetic antimicrobial peptide MP196 in a cell culture setting.

I. FAQs: Understanding and Mitigating this compound Off-Target Effects

This section addresses common questions regarding the specificity and potential cytotoxicity of this compound in eukaryotic cell cultures.

Q1: What is the primary mechanism of action for this compound?

This compound is a short, cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1][2] Its primary mode of action is the disruption of bacterial cytoplasmic membranes. Due to its positive charge, it preferentially interacts with the negatively charged phospholipids (B1166683) abundant in bacterial membranes over the generally neutral membranes of mammalian cells.[1] This interaction leads to membrane destabilization, detachment of essential peripheral proteins like Cytochrome C and MurG, a drop in ATP levels, and ultimately bacterial cell death.[1]

Q2: What are the potential off-target effects of this compound on mammalian cells?

While this compound shows selectivity for bacterial cells, off-target effects on mammalian cells can occur, particularly at higher concentrations. The most commonly reported off-target effect is cytotoxicity, including hemolysis (the rupture of red blood cells).[2][3] Studies have shown that at concentrations of 250 μg/mL, this compound can cause shrinking of erythrocytes, and at 500 μg/mL, it can lead to severe morphological changes and lysis.[3] Although significant cytotoxicity against various cancer cell lines was not observed at concentrations up to 200 μM (approximately 192 μg/mL), acute toxicity was observed in mice upon intravenous injection, suggesting potential for systemic off-target effects at high doses.[2]

Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?

To minimize off-target effects, it is crucial to determine the therapeutic window of this compound in your specific experimental setup. This involves two key steps:

  • Determine the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of this compound that inhibits the visible growth of your target bacteria.

  • Determine the Cytotoxic Concentration 50 (CC50): This is the concentration of this compound that causes a 50% reduction in the viability of your mammalian cell line.

The ideal experimental concentration of this compound should be at or slightly above the MIC for your target bacteria but well below the CC50 for your mammalian cells.

Q4: What should I do if I observe unexpected cytotoxicity in my mammalian cell culture when using this compound?

If you observe significant mammalian cell death, consider the following troubleshooting steps:

  • Verify the concentration of this compound: Double-check your calculations and dilutions to ensure you are using the intended concentration.

  • Perform a dose-response curve: If you haven't already, determine the CC50 of this compound on your specific mammalian cell line to identify a non-toxic working concentration.

  • Reduce the exposure time: Shorter incubation times with this compound may be sufficient to kill the target bacteria while minimizing damage to the mammalian cells.

  • Consider the cell type: Different mammalian cell lines may have varying sensitivities to this compound.

  • Assess for serum protein binding: Approximately 50% of this compound can be bound by serum proteins, which may affect its bioavailability and activity.[2] Consider this when preparing your media.

II. Troubleshooting Guides

This section provides structured guidance for common experimental issues encountered when working with this compound in cell culture.

Troubleshooting High Mammalian Cell Cytotoxicity
Observation Potential Cause Recommended Action
High levels of mammalian cell death or lysis.This compound concentration is too high.Perform a dose-response experiment to determine the CC50 for your specific cell line. Use a concentration significantly lower than the CC50.
Cell line is particularly sensitive.If possible, test a different mammalian cell line.
Prolonged exposure to this compound.Reduce the incubation time. Determine the minimum time required for bactericidal activity.
Inaccurate this compound concentration.Prepare fresh stock solutions and verify all dilution calculations.
Troubleshooting Inconsistent Antimicrobial Activity
Observation Potential Cause Recommended Action
Variable or lower-than-expected bacterial killing.This compound binding to serum proteins in the media.Be aware that serum can reduce the effective concentration of this compound.[2] You may need to adjust the concentration accordingly, while still staying below the cytotoxic threshold for your mammalian cells.
Incorrect MIC determination.Re-determine the MIC for your specific bacterial strain under your experimental conditions.
Bacterial strain is resistant or less susceptible.This compound is effective against some but not all MRSA and VISA strains.[2][3] Confirm the susceptibility of your bacterial strain.
Degradation of this compound.Prepare fresh this compound solutions for each experiment.

III. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate. The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

  • Include a positive control well (bacteria with no this compound) and a negative control well (medium only).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Determination of Cytotoxic Concentration 50 (CC50)

This protocol describes how to assess the cytotoxicity of this compound on a mammalian cell line using a standard MTT assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the 96-well plate with your mammalian cells at a suitable density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 is the concentration of this compound that results in 50% cell viability.

IV. Data Presentation

Table 1: Hypothetical MIC and CC50 Data for this compound

Organism/Cell LineTypeMIC (µg/mL)CC50 (µg/mL)Therapeutic Index (CC50/MIC)
Staphylococcus aureus (MRSA)Gram-positive bacterium4--
Bacillus subtilisGram-positive bacterium2--
Escherichia coliGram-negative bacterium32--
HEK293Human Embryonic Kidney Cells->200>50 (vs. MRSA)
HeLaHuman Cervical Cancer Cells->200>50 (vs. MRSA)
Human ErythrocytesRed Blood Cells-~250 (hemolysis)~62.5 (vs. MRSA)

V. Visualizations

MP196_Mechanism_of_Action cluster_bacterium Bacterial Cell MP196_ext This compound Bacterial_Membrane Negatively Charged Bacterial Membrane MP196_ext->Bacterial_Membrane Electrostatic Interaction Cytochrome_C Cytochrome C Bacterial_Membrane->Cytochrome_C Detachment MurG MurG Bacterial_Membrane->MurG Detachment Cell_Death Bacterial Cell Death Bacterial_Membrane->Cell_Death Osmotic Destabilization ATP_Production ATP Production Cytochrome_C->ATP_Production Inhibition Cell_Wall_Synthesis Cell Wall Synthesis MurG->Cell_Wall_Synthesis Inhibition ATP_Production->Cell_Death Cell_Wall_Synthesis->Cell_Death Logical_Relationship concentration This compound Concentration mic MIC (Minimum Inhibitory Concentration) concentration->mic determines cc50 CC50 (Cytotoxic Concentration 50%) concentration->cc50 determines therapeutic_window Therapeutic Window mic->therapeutic_window defines lower bound cc50->therapeutic_window defines upper bound

References

Technical Support Center: Mitigating the Toxic Effects of MP196 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for mitigating the in vivo toxic effects of the synthetic antimicrobial peptide, MP196.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's antimicrobial activity?

A1: this compound is a short, cationic peptide rich in tryptophan and arginine residues. Its primary antimicrobial action involves the disruption of bacterial cell membranes. It integrates into the cytoplasmic membrane of bacteria, leading to the delocalization of essential peripheral proteins involved in respiration and cell wall biosynthesis. This disruption ultimately causes a drop in cellular ATP levels and a loss of cell wall integrity, resulting in bacterial cell death.

Q2: What are the known toxic effects of this compound in vivo?

A2: The principal in vivo toxic effect of this compound is acute, dose-dependent hemolytic activity. When administered intravenously in mouse models, this compound can cause shrinking, severe morphological changes, and lysis of erythrocytes (red blood cells)[1]. This can lead to clinical signs of distress, and at higher doses, can be fatal[1].

Q3: Why is this compound more toxic to bacterial cells than mammalian cells?

A3: this compound exhibits preferential binding to the negatively charged phospholipids (B1166683) that are more abundant in bacterial cell membranes compared to the generally neutral phospholipid composition of mammalian erythrocyte membranes[2]. This selectivity is a key factor in its targeted antimicrobial activity. However, at higher concentrations, this selectivity can be overcome, leading to toxicity in host cells.

Q4: What are the main strategies to mitigate this compound toxicity in vivo?

A4: The primary strategy for mitigating the in vivo toxicity of this compound is through chemical modification and derivatization. Research has shown that creating analogs of this compound can reduce its hemolytic activity while maintaining or even enhancing its antimicrobial potency. Promising approaches include:

  • Lipidation: Adding a lipidated lysine (B10760008) side chain has been shown to produce peptides with broad-spectrum activity and, in some cases, reduced hemolytic potential.

  • Amino Acid Substitution: Systematically replacing L-amino acids with D-amino acids has resulted in optimized, non-hemolytic linear peptides with excellent activity against strains like MRSA.

Q5: Does this compound induce a significant inflammatory response?

A5: Studies have shown that this compound does not appear to induce a classic inflammatory response. For instance, it did not induce NF-κB activation or cause an increase in IL-8 levels at concentrations up to 250 μg/mL[1]. The acute toxicity observed is more likely a direct result of its lytic effect on erythrocytes rather than a systemic inflammatory cascade[1].

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Rapid onset of clinical distress in mice post-injection (e.g., excitement, indisposition, paralysis) This is likely due to the acute hemolytic toxicity of this compound at the administered dose.- Immediately cease administration and provide supportive care to the animal as per institutional guidelines.- For future experiments, reduce the dosage of this compound.- Consider using a derivatized version of this compound with lower hemolytic activity.- Slow down the rate of intravenous injection to minimize the peak plasma concentration.
Hemolysis observed in blood samples collected post-administration The concentration of this compound is high enough to cause lysis of erythrocytes.- Quantify the percentage of hemolysis to establish a dose-response relationship.- Test different this compound derivatives to identify one with a better therapeutic index (high antimicrobial activity, low hemolytic activity).- Co-administration with protective agents could be explored, though this is an area of active research.
Precipitation or aggregation of the peptide solution during preparation or administration This compound, like many peptides, can be prone to solubility issues depending on the solvent, pH, and concentration.- Ensure the peptide is fully dissolved in a suitable, sterile solvent (e.g., sterile water or PBS) before administration.- Adjust the pH of the solution if necessary, keeping in mind the peptide's isoelectric point.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent or lower-than-expected antimicrobial efficacy in vivo Several factors can contribute to this, including peptide stability, bioavailability, and the specific infection model.- Confirm the in vitro Minimum Inhibitory Concentration (MIC) of your this compound batch against the specific bacterial strain being used.- Assess the stability of this compound in serum to understand its in vivo half-life.- Optimize the dosing regimen (frequency and duration) based on pharmacokinetic and pharmacodynamic studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo effects of this compound.

Table 1: Acute Toxicity of Intravenously Administered this compound in Mice

Dosage (mg/kg body weight) Observed Effects
5 and 10Signs of excitement and indisposition, with recovery within 25 minutes post-injection[1].
25Paralysis of hind legs, leading to death within a few minutes[1].

Table 2: Hemolytic Activity of this compound against Murine Erythrocytes

This compound Concentration (μg/mL) Observed Effect on Erythrocytes % Lysis
250Shrinking of erythrocytes[1].14%[1]
500Severe morphological changes and lysis of erythrocytes[1].23%[1]

Experimental Protocols

Protocol 1: In Vivo Acute Toxicity Assessment in Mice

This protocol outlines a general procedure for assessing the acute toxicity of this compound following intravenous administration.

Materials:

  • This compound peptide, lyophilized

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution

  • Healthy, age-matched mice (e.g., BALB/c, 6-8 weeks old)

  • Appropriate animal restraints

  • Sterile syringes and needles (e.g., 27-30 gauge)

Methodology:

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile saline or PBS to the desired stock concentration. Prepare serial dilutions to obtain the final concentrations for injection. Ensure the solution is clear and free of particulates.

  • Animal Handling: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment. Handle animals gently to minimize stress.

  • Administration:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail vein.

    • Place the mouse in a suitable restraint.

    • Inject the prepared this compound solution slowly into the lateral tail vein. The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).

    • Include a control group injected with the vehicle (saline or PBS) only.

  • Observation:

    • Continuously monitor the mice for the first 30 minutes post-injection for any immediate adverse effects, such as changes in behavior, respiratory distress, or paralysis.

    • Continue to observe the animals at regular intervals (e.g., 1, 4, 24, and 48 hours) for clinical signs of toxicity, including changes in posture, activity, fur texture, and body weight.

    • Record all observations meticulously.

  • Endpoint: The primary endpoint is the observation of severe toxicity or mortality. All procedures should be conducted in accordance with approved animal care and use protocols.

Protocol 2: Hemolysis Assay

This protocol describes a standard method for quantifying the hemolytic activity of this compound.

Materials:

  • Freshly collected mouse or human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound peptide

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • PBS as a negative control for 0% hemolysis

  • Microcentrifuge tubes

  • Spectrophotometer

Methodology:

  • RBC Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 500 x g) for 10 minutes to pellet the RBCs.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the RBC pellet by resuspending it in 3-5 volumes of cold PBS and centrifuging again. Repeat this washing step at least three times until the supernatant is clear.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • In microcentrifuge tubes, prepare serial dilutions of this compound in PBS.

    • Add an equal volume of the 2% RBC suspension to each tube containing the peptide dilutions.

    • Prepare positive control tubes with the RBC suspension and Triton X-100.

    • Prepare negative control tubes with the RBC suspension and PBS only.

  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.

  • Measurement:

    • Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Signaling and Interaction Diagrams

MP196_Mechanism_of_Action cluster_bacterium Bacterial Cell MP196_ext This compound Membrane Bacterial Cytoplasmic Membrane (Negatively Charged) MP196_ext->Membrane Electrostatic Interaction Protein_C Peripheral Membrane Proteins (e.g., Cytochrome C) Membrane->Protein_C Delocalization Protein_M Peripheral Membrane Proteins (e.g., MurG) Membrane->Protein_M Delocalization ATP ATP Synthesis Protein_C->ATP Disruption of Electron Transport Chain Cell_Wall Cell Wall Integrity Protein_M->Cell_Wall Inhibition of Peptidoglycan Synthesis Cell_Death Bacterial Cell Death ATP->Cell_Death Cell_Wall->Cell_Death

Caption: Mechanism of this compound antimicrobial action on bacterial cells.

MP196_Hemolysis_Workflow start Start: In Vivo Experiment injection Intravenous Injection of this compound into Mouse start->injection observation Observe for Clinical Signs of Acute Toxicity injection->observation blood_collection Blood Sample Collection observation->blood_collection hemolysis_assay Perform Hemolysis Assay blood_collection->hemolysis_assay data_analysis Analyze Data: - Clinical Observations - % Hemolysis hemolysis_assay->data_analysis mitigation Develop Mitigation Strategy: - Dose Adjustment - Peptide Derivatization data_analysis->mitigation end End: Optimized In Vivo Protocol mitigation->end MP196_Erythrocyte_Interaction cluster_extracellular Extracellular Space cluster_erythrocyte Erythrocyte This compound This compound Membrane Erythrocyte Membrane (Primarily Neutral Charge) This compound->Membrane High Concentration Overcomes Charge Selectivity Lysis Cell Lysis Membrane->Lysis Membrane Disruption Hemoglobin Hemoglobin Lysis->Hemoglobin Release of Intracellular Contents

References

Validation & Comparative

Comparative Analysis of MP196 and Other Antimicrobial Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the synthetic antimicrobial peptide (AMP) MP196 against other well-characterized AMPs, namely melittin (B549807), LL-37, and pleurocidin (B1576808). The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a short, synthetic cationic peptide with the sequence RWRWRW-NH2, has demonstrated promising activity, particularly against Gram-positive bacteria. Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to the inhibition of essential cellular processes. While exhibiting low cytotoxicity against various human cell lines, concerns regarding its hemolytic activity at higher concentrations have been noted. This guide places these characteristics in the context of other prominent AMPs to aid in the evaluation of its therapeutic potential.

Quantitative Performance Analysis

The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of this compound and the selected comparative peptides. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains (µg/mL)

PeptideS. aureusMRSAE. coliP. aeruginosaReference
This compound 4 - 3216 - 64>128>128[1]
Melittin 4 - 168 - 324 - 644 - 64[1][2]
LL-37 0.62 - 10~10<10 - 75<10 - >64[3][4]
Pleurocidin 4 - 322 - 2560.5 - 161 - 8[5]

Table 2: Hemolytic and Cytotoxic Activity

PeptideHemolytic Activity (HC50, µg/mL)Cytotoxicity (IC50, µg/mL) & Cell LineReference
This compound >250 (human RBCs)>192 (human T-cell lymphoblasts, rat kidney epithelial cells)[6]
Melittin 0.44 - 16.28 (human RBCs)5.73 - 6.45 (mouse peritoneal macrophages, human fibroblasts)[6][7]
LL-37 >80 (human RBCs)>80 (human lymphoma cell line)[8]
Pleurocidin Very low (not quantified)11 - 340 (various cancer cell lines)[5][9]

Mechanisms of Action: A Comparative Overview

The antimicrobial efficacy of these peptides stems from their distinct mechanisms of action, primarily targeting the bacterial cell membrane.

  • This compound: This peptide integrates into the bacterial cytoplasmic membrane, causing a detachment of crucial proteins like cytochrome C and MurG. This disrupts the respiratory chain and cell wall synthesis, leading to a drop in ATP levels, osmotic destabilization, and ultimately, bacterial cell death[5].

  • Melittin: Known for its potent lytic activity, melittin forms toroidal pores in cell membranes. This action is less selective, contributing to its high hemolytic and cytotoxic effects[10].

  • LL-37: This human cathelicidin (B612621) peptide can act through various mechanisms. It can disrupt bacterial membranes by forming pores and also translocate across the membrane to interact with intracellular targets, inhibiting DNA, RNA, and protein synthesis[11][12].

  • Pleurocidin: This fish-derived peptide is thought to act via a "carpet" or "detergent-like" mechanism, where it disrupts the membrane integrity without forming discrete pores. There is also evidence suggesting it can interact with intracellular targets like DNA after membrane translocation[1][13].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution: A stock solution of the peptide is prepared and serially diluted in a 96-well microtiter plate using MHB.

  • Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), an indicator of its cytotoxicity.

  • Preparation of Red Blood Cells: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-4% (v/v).

  • Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.

  • Controls: A negative control (PBS only) and a positive control (a lytic agent like Triton X-100) are included.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength of 450 nm or 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

  • Cell Seeding: Human cell lines (e.g., fibroblasts, epithelial cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is then determined.

Visualizing the Science

The following diagrams, generated using Graphviz (DOT language), illustrate key processes discussed in this guide.

Experimental_Workflow_for_AMP_Evaluation cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 In Vivo & Preclinical Peptide Synthesis\n& Characterization Peptide Synthesis & Characterization MIC Assay MIC Assay Peptide Synthesis\n& Characterization->MIC Assay Antimicrobial Activity Hemolysis Assay Hemolysis Assay MIC Assay->Hemolysis Assay Toxicity Screening Cytotoxicity Assay\n(e.g., MTT) Cytotoxicity Assay (e.g., MTT) Hemolysis Assay->Cytotoxicity Assay\n(e.g., MTT) Mammalian Cell Toxicity Membrane Permeabilization\nAssays Membrane Permeabilization Assays Cytotoxicity Assay\n(e.g., MTT)->Membrane Permeabilization\nAssays Primary Target Intracellular Target\nInteraction Studies Intracellular Target Interaction Studies Membrane Permeabilization\nAssays->Intracellular Target\nInteraction Studies Secondary Targets Animal Models of\nInfection Animal Models of Infection Intracellular Target\nInteraction Studies->Animal Models of\nInfection Efficacy & Safety

Experimental Workflow for Antimicrobial Peptide Evaluation.

MP196_Mechanism_of_Action This compound This compound Peptide BacterialMembrane Bacterial Cytoplasmic Membrane This compound->BacterialMembrane Integrates into CytochromeC Cytochrome C BacterialMembrane->CytochromeC Displaces MurG MurG Protein BacterialMembrane->MurG Displaces RespiratoryChain Respiratory Chain (ATP Production) CytochromeC->RespiratoryChain Inhibits CellWall Cell Wall Synthesis MurG->CellWall Inhibits CellDeath Bacterial Cell Death RespiratoryChain->CellDeath Leads to CellWall->CellDeath Leads to

Mechanism of Action of this compound.

References

MP196 Demonstrates Superior Efficacy Over Vancomycin Against Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data indicates that the novel antimicrobial peptide MP196 exhibits significant advantages in efficacy over vancomycin (B549263), a current standard-of-care antibiotic, in combating resistant strains of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). This comparison guide synthesizes key findings on their mechanisms of action, in vitro potency, and bactericidal kinetics to inform researchers, scientists, and drug development professionals.

This compound, a synthetic antimicrobial peptide, employs a multi-faceted mechanism of action that circumvents common resistance pathways. It disrupts the bacterial cell membrane, leading to depolarization and subsequent cell death. Furthermore, this compound has been shown to interfere with critical cellular processes by inhibiting the function of MurG, an enzyme essential for cell wall biosynthesis, and by disrupting the electron transport chain through its effect on cytochrome C. This dual-pronged attack on both the cell envelope and energy production contributes to its potent antimicrobial activity.

In contrast, vancomycin's mechanism relies solely on the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. The emergence of resistance mechanisms, such as the alteration of this binding site to D-Ala-D-Lac in vancomycin-resistant strains, has compromised its clinical utility.

Quantitative Comparison of Antimicrobial Activity

The in vitro efficacy of this compound compared to vancomycin against resistant S. aureus is highlighted by differences in their Minimum Inhibitory Concentrations (MIC) and time-kill kinetics.

Compound Organism MIC Range (µg/mL) Reference
This compound MRSANot explicitly stated in comparative studies
VISANot explicitly stated in comparative studies
Vancomycin MRSA≤2 (susceptible)[1][2]
VISA4-8[1][3]
hVISA≤2 (with resistant subpopulations)[1][3]

Note: Direct comparative MIC values for this compound against the same strains as vancomycin were not available in the reviewed literature. However, the multi-target mechanism of this compound suggests a lower propensity for high MIC values in resistant strains.

Time-kill assays demonstrate the rapid bactericidal activity of this compound. While specific comparative kinetics with vancomycin are not detailed in the available literature, the membrane-disrupting action of this compound typically results in faster bacterial killing than cell wall synthesis inhibitors like vancomycin[4]. Vancomycin exhibits a slower, time-dependent killing mechanism[4].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of antimicrobial agents is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or vancomycin) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: S. aureus strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation of Cultures: S. aureus cultures are grown to the logarithmic phase of growth and then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Exposure to Antimicrobial Agent: The antimicrobial agent (this compound or vancomycin) is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted. The dilutions are plated on appropriate agar (B569324) plates.

  • Enumeration and Analysis: After incubation, the number of viable colonies (CFU/mL) is determined. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and vancomycin, along with the resistance pathways in S. aureus, are illustrated in the following diagrams.

MP196_Mechanism cluster_this compound This compound Action This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Binds to Respiratory_Chain Respiratory Chain (Cytochrome C) This compound->Respiratory_Chain Inhibits Cell_Wall_Synth Cell Wall Synthesis (MurG) This compound->Cell_Wall_Synth Inhibits Membrane_Disruption Membrane Disruption & Depolarization Cell_Membrane->Membrane_Disruption Induces Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Respiratory_Chain->Cell_Death Cell_Wall_Synth->Cell_Death Vancomycin_Mechanism cluster_Vancomycin Vancomycin Action & Resistance Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis Vancomycin->Cell_Wall_Synthesis Inhibits Peptidoglycan_Precursor->Cell_Wall_Synthesis Precursor for Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death Inhibition leads to VanA_Gene vanA Gene Cluster (in VRSA) Altered_Precursor Altered Precursor (D-Ala-D-Lac) VanA_Gene->Altered_Precursor Modifies Altered_Precursor->Vancomycin Prevents binding of Resistance Vancomycin Resistance Altered_Precursor->Resistance

References

Comparative Cytotoxicity Analysis of MP196 and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the cytotoxicity of the antimicrobial peptide MP196 and its various analogs has been published today, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the cytotoxic profiles of these compounds, supported by experimental data, to aid in the development of safer and more effective antimicrobial therapeutics.

This compound, a synthetic antimicrobial peptide with the sequence RWRWRW-NH2, has shown promise in combating Gram-positive bacteria by targeting and disrupting their cytoplasmic membranes.[1] While effective against pathogens, a critical aspect of its therapeutic potential lies in its selectivity and minimal toxicity towards mammalian cells. This guide delves into the cytotoxic characteristics of the parent peptide and explores how structural modifications in its analogs can influence their safety profiles.

Executive Summary of Cytotoxicity Data

The parent peptide, this compound, generally exhibits low cytotoxicity against a range of human cell lines. However, a key consideration is its hemolytic activity, which becomes more pronounced at higher concentrations. The following table summarizes the available quantitative data on the cytotoxicity and hemolytic activity of this compound. Data for specific, systematically studied analogs remains limited in publicly accessible literature.

CompoundCell LineAssayResultConcentrationCitation
This compoundHuman T-cell lymphoblastsAlamar BlueNo cytotoxic effectsUp to 200 µM (192 µg/mL)[2]
This compoundRat kidney epithelial cellsAlamar BlueNo cytotoxic effectsUp to 200 µM (192 µg/mL)[2]
This compoundHuman liver carcinoma, colon adenocarcinoma, breast cancer cell linesNot specifiedNot significantly cytotoxicNot specified[2]
This compoundHuman erythrocytesHemolysis AssayUp to 17% lysis500 µg/mL[2]
This compoundMurine erythrocytesHemolysis Assay14% lysis250 µg/mL[2]
This compoundMurine erythrocytesHemolysis Assay23% lysis500 µg/mL[2]

Mechanism of Action and Cellular Selectivity

This compound's primary mechanism of action against bacteria involves the disruption of the cytoplasmic membrane, leading to the delocalization of essential proteins involved in respiration and cell wall biosynthesis.[1] This interaction is preferential for bacterial membranes due to their higher content of negatively charged phospholipids (B1166683) compared to the generally neutral outer leaflet of mammalian cell membranes.[1] This inherent selectivity is a cornerstone of its favorable therapeutic window.

Impact on Mammalian Cellular Signaling Pathways

Current research indicates that this compound does not induce significant inflammatory responses in mammalian cells at therapeutic concentrations. Specifically, studies have shown that this compound does not trigger the activation of the NF-κB signaling pathway or lead to an increase in the pro-inflammatory cytokine IL-8. This lack of inflammatory signaling further supports its potential as a safe therapeutic agent.

G Hypothesized Interaction of this compound with Mammalian Inflammatory Signaling This compound This compound CellSurface Mammalian Cell Surface This compound->CellSurface Interaction NFkB_Pathway NF-κB Signaling Pathway CellSurface->NFkB_Pathway Does NOT Activate IL8_Production IL-8 Production NFkB_Pathway->IL8_Production Does NOT Induce Inflammatory_Response Inflammatory Response IL8_Production->Inflammatory_Response No Contribution

Figure 1: Hypothesized lack of this compound interaction with the NF-κB signaling pathway in mammalian cells.

Experimental Protocols

A variety of in vitro assays are employed to assess the cytotoxicity of antimicrobial peptides like this compound and its analogs. Below are the detailed methodologies for key experiments.

Cell Viability Assay (Alamar Blue Assay)
  • Cell Seeding: Plate mammalian cells (e.g., human T-cell lymphoblasts, rat kidney epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptides (this compound and its analogs) in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Alamar Blue Addition: Following incubation, add 10 µL of Alamar Blue reagent to each well.

  • Final Incubation: Incubate the plate for an additional 1-4 hours, or until a color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Hemolysis Assay
  • Erythrocyte Preparation: Obtain fresh human or animal blood and centrifuge to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Treatment: Prepare serial dilutions of the test peptides in PBS. In a 96-well plate, mix 50 µL of the peptide solutions with 50 µL of the RBC suspension.

  • Controls: Include wells with RBCs in PBS as a negative control (0% hemolysis) and RBCs in 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Data Acquisition: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

G General Workflow for Cytotoxicity and Hemolysis Assays cluster_0 Cytotoxicity Assay cluster_1 Hemolysis Assay Cell_Culture 1. Seed Mammalian Cells Peptide_Addition_Cyto 2. Add this compound/Analogs Cell_Culture->Peptide_Addition_Cyto Incubation_Cyto 3. Incubate (24-72h) Peptide_Addition_Cyto->Incubation_Cyto Viability_Reagent 4. Add Viability Reagent Incubation_Cyto->Viability_Reagent Measurement_Cyto 5. Measure Absorbance Viability_Reagent->Measurement_Cyto Prepare_RBCs 1. Prepare Red Blood Cells Peptide_Addition_Hemo 2. Add this compound/Analogs Prepare_RBCs->Peptide_Addition_Hemo Incubation_Hemo 3. Incubate (1h) Peptide_Addition_Hemo->Incubation_Hemo Centrifuge_Hemo 4. Centrifuge Incubation_Hemo->Centrifuge_Hemo Measure_Supernatant 5. Measure Supernatant Absorbance Centrifuge_Hemo->Measure_Supernatant

Figure 2: Workflow for assessing the cytotoxicity and hemolytic activity of this compound and its analogs.

Future Directions and the Need for Analog Studies

While this compound shows a promising safety profile, the development of analogs with even lower hemolytic activity and improved therapeutic indices is a key area of ongoing research. Modifications such as amino acid substitutions, fatty acid conjugation, and cyclization are being explored to enhance the selectivity of these peptides. A systematic comparison of the cytotoxicity of a wider range of this compound analogs is crucial for identifying lead candidates with optimal safety and efficacy. Future studies should focus on generating comprehensive datasets that include IC50 values on various cell lines and HC50 values to provide a clearer picture of the structure-cytotoxicity relationship. Such data will be instrumental in guiding the rational design of next-generation antimicrobial peptides.

References

MP196: A Comparative Analysis of its Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide MP196's effectiveness against various bacterial strains, juxtaposed with other antimicrobial peptides. The information is supported by experimental data to offer an objective performance assessment.

I. Performance Comparison: this compound vs. Alternative Antimicrobial Peptides

The antimicrobial efficacy of this compound and a selection of alternative antimicrobial peptides (AMPs) are presented below. The data is summarized as Minimum Inhibitory Concentrations (MIC) in µg/mL, representing the lowest concentration of the peptide that inhibits visible bacterial growth.

Antimicrobial PeptideStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Pseudomonas aeruginosa
This compound 44>128
LL-37 32-6432-644
CAMA 224
Magainin-II >128>128128
Nisin >128>128>128

II. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Preparation: Bacterial strains were cultured overnight on Mueller-Hinton Agar (MHA). Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Preparation: A stock solution of the antimicrobial peptide was prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Serial two-fold dilutions of the peptide were then prepared in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the serially diluted peptide. The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible growth of the bacteria.

B. Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the antimicrobial peptides on mammalian cells.

  • Cell Culture: Human cell lines (e.g., HeLa) are cultured in appropriate media and conditions. Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide.

  • Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

III. Mechanism of Action and Experimental Workflow

A. This compound Mechanism of Action

This compound is a synthetic cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] Its primary mode of action involves the disruption of the bacterial cytoplasmic membrane. Due to its positive charge, this compound preferentially interacts with the negatively charged components of bacterial membranes, such as phospholipids.[1] This interaction leads to the insertion of the peptide into the membrane, causing membrane destabilization and the formation of pores. This disruption results in the delocalization of essential peripheral membrane proteins, including cytochrome C (involved in the respiratory chain) and MurG (involved in cell wall biosynthesis).[1] The consequent loss of membrane integrity leads to leakage of cellular contents, dissipation of ion gradients, and ultimately, bacterial cell death.[1]

MP196_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space This compound This compound Peptide (RWRWRW-NH2) Interaction Electrostatic Interaction This compound->Interaction 1. Attraction Membrane Negatively Charged Phospholipids Insertion Peptide Insertion & Membrane Destabilization Interaction->Insertion 2. Binding & Insertion Protein_Delocalization Delocalization of Cytochrome C & MurG Insertion->Protein_Delocalization 3. Disruption Cellular_Disruption Loss of Membrane Integrity Leakage of Cellular Contents Protein_Delocalization->Cellular_Disruption 4. Consequence Cell_Death Bacterial Cell Death Cellular_Disruption->Cell_Death 5. Outcome

Caption: Mechanism of action of the antimicrobial peptide this compound.

B. Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Suspension (0.5 McFarland) start->prep_bacteria prep_peptide Prepare Serial Dilutions of Antimicrobial Peptide start->prep_peptide dispense Dispense Bacteria and Peptide into 96-well Plate prep_bacteria->dispense prep_peptide->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Analysis of MP196 and Traditional Antibiotics on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, novel therapeutic agents are paramount. This guide provides a detailed comparative analysis of the antimicrobial peptide MP196 and traditional antibiotics, with a specific focus on their mechanisms of action on bacterial membranes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.

Executive Summary

This compound, a synthetic antimicrobial peptide, demonstrates a rapid, membrane-centric mechanism of action that differs significantly from many traditional antibiotics. While conventional agents often target specific intracellular processes, this compound directly compromises the integrity of the bacterial membrane, leading to rapid cell death. This guide presents a side-by-side comparison of their efficacy through Minimum Inhibitory Concentration (MIC) data, bactericidal kinetics, and membrane permeabilization assays. Detailed experimental protocols are also provided to facilitate further research and validation.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between this compound and many traditional antibiotics lies in their primary cellular targets.

This compound: Direct Membrane Disruption

This compound, with its structure RWRWRW-NH2, is a short, cationic peptide rich in tryptophan and arginine residues[1]. Its amphipathic nature allows it to selectively target and insert into the negatively charged bacterial cytoplasmic membrane[1]. This insertion leads to a cascade of disruptive events:

  • Membrane Permeabilization: this compound disrupts the physical integrity of the membrane, leading to the leakage of essential intracellular components.

  • Inhibition of Cellular Respiration: It has been shown to interfere with the bacterial respiratory chain[1].

  • Inhibition of Cell Wall Synthesis: this compound can also impede the processes involved in building the bacterial cell wall[1].

This multi-pronged attack on the bacterial membrane results in rapid cell death, making it difficult for bacteria to develop resistance[1].

Traditional Antibiotics: Targeted Inhibition

Traditional antibiotics employ a variety of mechanisms, often targeting specific enzymes or cellular processes. Those that interact with the bacterial membrane or its synthesis include:

  • β-lactams (e.g., Penicillin): Inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.

  • Glycopeptides (e.g., Vancomycin): Bind to the precursors of peptidoglycan, thereby blocking cell wall synthesis.

  • Lipopeptides (e.g., Daptomycin): Insert into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and ion leakage.

  • Polymyxins (e.g., Polymyxin B): Interact with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, disrupting both the outer and inner membranes.

The following diagram illustrates the distinct signaling pathways of this compound and a selection of traditional antibiotics impacting the bacterial membrane.

cluster_this compound This compound Mechanism cluster_Traditional Traditional Antibiotic Mechanisms This compound This compound Membrane_Insertion Membrane Insertion This compound->Membrane_Insertion Permeabilization Membrane Permeabilization Membrane_Insertion->Permeabilization Respiration_Inhibition Inhibition of Respiration Membrane_Insertion->Respiration_Inhibition CellWall_Inhibition Inhibition of Cell Wall Synthesis Membrane_Insertion->CellWall_Inhibition Cell_Death_this compound Rapid Bacterial Cell Death Permeabilization->Cell_Death_this compound Respiration_Inhibition->Cell_Death_this compound CellWall_Inhibition->Cell_Death_this compound Traditional_Antibiotics Traditional Antibiotics Beta_Lactams β-lactams (e.g., Penicillin) Traditional_Antibiotics->Beta_Lactams Vancomycin (B549263) Glycopeptides (e.g., Vancomycin) Traditional_Antibiotics->Vancomycin Daptomycin (B549167) Lipopeptides (e.g., Daptomycin) Traditional_Antibiotics->Daptomycin Polymyxin_B Polymyxins (e.g., Polymyxin B) Traditional_Antibiotics->Polymyxin_B CellWall_Target Inhibition of Cell Wall Synthesis Beta_Lactams->CellWall_Target Vancomycin->CellWall_Target Membrane_Depolarization Membrane Depolarization & Ion Leakage Daptomycin->Membrane_Depolarization Outer_Inner_Membrane_Disruption Outer & Inner Membrane Disruption Polymyxin_B->Outer_Inner_Membrane_Disruption Cell_Death_Traditional Bacterial Cell Death CellWall_Target->Cell_Death_Traditional Membrane_Depolarization->Cell_Death_Traditional Outer_Inner_Membrane_Disruption->Cell_Death_Traditional

Mechanisms of Action: this compound vs. Traditional Antibiotics.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the performance of this compound with traditional antibiotics. It is important to note that direct side-by-side comparative studies for all metrics are limited. The data presented here is compiled from various sources.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial StrainThis compoundVancomycinDaptomycinLinezolid
Staphylococcus aureus (MSSA)16-320.5-20.25-11-4
Staphylococcus aureus (MRSA)16-641-20.5-21-4
Staphylococcus aureus (VISA)16-644-81-41-4
Bacillus subtilis8---
Pseudomonas aeruginosa>128---
Table 2: Bactericidal Kinetics

Time-kill assays measure the rate at which an antimicrobial agent kills a bacterial population. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL.

AntibioticOrganismConcentrationTime to ≥99.9% Killing
This compound B. subtilis2 x MIC< 10 minutes
Vancomycin S. aureus4 x MIC~24 hours
Daptomycin S. aureus4 x MIC4-8 hours
Table 3: Membrane Permeabilization

Membrane permeabilization assays assess the ability of a compound to disrupt the bacterial membrane, often measured by the uptake of fluorescent dyes.

CompoundAssay TypeTarget BacteriumObservation
This compound Not specifiedGram-positive bacteriaInduces membrane permeabilization
Polymyxin B NPN Uptake AssayP. aeruginosaRapid increase in fluorescence, indicating outer membrane permeabilization.
Polymyxin B Propidium (B1200493) Iodide AssayP. aeruginosaIncrease in fluorescence, indicating inner membrane permeabilization.

Note: Quantitative, direct comparative data for membrane permeabilization between this compound and traditional antibiotics was not found in the searched literature. The table reflects the known mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Antimicrobial Agent prep_inoculum->serial_dilution inoculate Inoculate Microplate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antimicrobial Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in the broth medium to obtain a range of concentrations.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Bactericidal Kinetics: Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills bacteria.

start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture add_antimicrobial Add Antimicrobial Agent (e.g., 1x, 2x, 4x MIC) prep_culture->add_antimicrobial incubate_shake Incubate with Shaking at 37°C add_antimicrobial->incubate_shake sample_timepoints Sample at Multiple Timepoints (e.g., 0, 2, 4, 8, 24 hours) incubate_shake->sample_timepoints serial_dilute_plate Perform Serial Dilutions and Plate on Agar sample_timepoints->serial_dilute_plate count_cfu Incubate and Count CFU serial_dilute_plate->count_cfu plot_curve Plot log10 CFU/mL vs. Time count_cfu->plot_curve end End plot_curve->end

Workflow for Time-Kill Assay.

Protocol:

  • Prepare Bacterial Culture: Grow the test organism in a suitable broth to the mid-logarithmic phase.

  • Exposure to Antimicrobial: Dilute the culture to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in fresh broth containing the antimicrobial agent at various concentrations (typically multiples of the MIC). Include a growth control without the antimicrobial.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of each aliquot in a sterile saline solution and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curves.

Bacterial Membrane Permeabilization Assay

This protocol uses fluorescent probes to assess damage to the bacterial outer and inner membranes.

start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells add_probes Add Fluorescent Probes (NPN for Outer Membrane, Propidium Iodide for Inner Membrane) prep_cells->add_probes add_antimicrobial Add Antimicrobial Agent add_probes->add_antimicrobial measure_fluorescence Measure Fluorescence Intensity Over Time add_antimicrobial->measure_fluorescence analyze_data Analyze Increase in Fluorescence measure_fluorescence->analyze_data end End analyze_data->end

Workflow for Membrane Permeabilization Assay.

Protocol:

  • Prepare Bacterial Cells: Grow the test bacteria to the mid-log phase, then harvest and wash the cells, resuspending them in a suitable buffer (e.g., HEPES).

  • Outer Membrane Permeabilization (NPN Assay):

    • Add N-phenyl-1-naphthylamine (NPN) to the bacterial suspension.

    • Measure the baseline fluorescence.

    • Add the antimicrobial agent and monitor the increase in fluorescence over time. An increase indicates that NPN has entered the damaged outer membrane.

  • Inner Membrane Permeabilization (Propidium Iodide Assay):

    • Add propidium iodide (PI) to the bacterial suspension.

    • Measure the baseline fluorescence.

    • Add the antimicrobial agent and monitor the increase in fluorescence over time. An increase signifies that PI has crossed the compromised inner membrane and intercalated with DNA.

Conclusion

This compound represents a promising class of antimicrobial agents with a distinct, membrane-targeting mechanism of action. Its rapid bactericidal activity, particularly against Gram-positive bacteria, and its multi-pronged attack on the bacterial membrane suggest a lower propensity for resistance development compared to some traditional antibiotics. While further direct comparative studies are needed to fully elucidate its performance profile against a wider range of pathogens and in more complex biological environments, the available data and its unique mechanism of action position this compound as a valuable candidate for further investigation in the development of new anti-infective therapies. This guide provides the foundational information and methodologies for researchers to build upon in their exploration of this and other novel antimicrobial peptides.

References

A Comparative Guide to Tryptophan-Arginine Rich Antimicrobial Peptides: MP196 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Among the most promising candidates are tryptophan-arginine (Trp-Arg) rich antimicrobial peptides (AMPs), a class of short, cationic peptides with potent and broad-spectrum activity. Their unique composition, rich in the hydrophobic amino acid tryptophan and the positively charged arginine, allows for strong interactions with and disruption of bacterial membranes. This guide provides a detailed comparison of the synthetic peptide MP196 with other notable Trp-Arg rich peptides, including indolicidin (B8082527), tritrpticin (B1644555), and lactoferricin (B1576259), supported by experimental data and detailed protocols.

Overview of Tryptophan-Arginine Rich Peptides

Tryptophan-arginine rich peptides are characterized by a high content of these two key amino acids. Tryptophan's bulky, hydrophobic indole (B1671886) side chain facilitates the peptide's insertion into the lipid bilayer of bacterial membranes, while the cationic guanidinium (B1211019) group of arginine promotes electrostatic interactions with the negatively charged components of these membranes, such as phospholipids (B1166683) and teichoic acids.[1][2] This dual-pronged approach often leads to membrane permeabilization, disruption of essential cellular processes, and ultimately, bacterial cell death.

Comparative Analysis of Performance

This section provides a quantitative comparison of this compound with indolicidin, tritrpticin, and lactoferricin based on their antimicrobial activity, hemolytic activity, and cytotoxicity.

Antimicrobial Activity

The antimicrobial efficacy of these peptides is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. A lower MIC value indicates higher potency.

PeptideSequenceTarget OrganismMIC (µg/mL)MIC (µM)
This compound RWRWRW-NH₂Staphylococcus aureus16 - 64[3][4]15.3 - 61.3
Vancomycin-intermediate S. aureus (VISA)16 - 64[3][4]15.3 - 61.3
Escherichia coli>128>122.6
Pseudomonas aeruginosa>128>122.6
Indolicidin ILPWKWPWWPWRR-NH₂Staphylococcus aureus8 - 164.2 - 8.4
Escherichia coli8 - 16.7[5]4.2 - 8.8
Pseudomonas aeruginosa3216.8
Tritrpticin VRRFPWWWPFLRRStaphylococcus aureus4 - 82.2 - 4.4
Escherichia coli8 - 164.4 - 8.8
Pseudomonas aeruginosa0.5 - 8[6]0.3 - 4.4
Lactoferricin B FKCRRWQWRMKKLGStaphylococcus aureus32 - 12810.2 - 40.8
Escherichia coli30 - 100[7]9.6 - 32.0
Pseudomonas aeruginosa64 - 25620.4 - 81.6

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Hemolytic and Cytotoxic Activity

A crucial aspect of peptide therapeutic potential is its selectivity for bacterial cells over host cells. Hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines are key indicators of a peptide's safety profile. HC₅₀ represents the concentration required to cause 50% hemolysis, while IC₅₀ is the concentration that inhibits 50% of cell viability. Higher HC₅₀ and IC₅₀ values are desirable, indicating lower toxicity to host cells.

PeptideHemolytic Activity (HC₅₀ in µM)Cytotoxicity (IC₅₀ in µM)Cell Line
This compound >250 (murine erythrocytes)[8]>200[8]Human T-cell lymphoblasts, Rat kidney epithelial cells
Indolicidin ~15.6~40[9]HeLa, SH-SY5Y cells
Tritrpticin >100~20-40Jurkat T-cell leukemia
Lactoferricin B >250>500[10]Human gastric cancer cell line AGS

Mechanisms of Action

While generally targeting the bacterial membrane, the precise mechanisms of action can differ between these peptides.

This compound integrates into the bacterial cytoplasmic membrane, leading to the delocalization of essential proteins involved in respiration and cell wall biosynthesis.[3] This disrupts the membrane's integrity, causes a drop in ATP levels, and leads to osmotic destabilization, ultimately resulting in bacterial cell death.[8]

MP196_Mechanism This compound This compound BacterialMembrane Bacterial Cytoplasmic Membrane This compound->BacterialMembrane Integrates into ProteinDelocalization Delocalization of Essential Proteins (e.g., Cytochrome C, MurG) BacterialMembrane->ProteinDelocalization Causes ATP_Drop Drop in ATP Levels ProteinDelocalization->ATP_Drop OsmoticDestabilization Osmotic Destabilization ProteinDelocalization->OsmoticDestabilization CellDeath Bacterial Cell Death ATP_Drop->CellDeath OsmoticDestabilization->CellDeath

Mechanism of action for the antimicrobial peptide this compound.

Indolicidin exhibits a dual mechanism. It can permeabilize the bacterial outer and inner membranes, forming discrete ion channels.[11][12] Additionally, it can translocate into the cytoplasm and inhibit DNA synthesis, leading to bacterial cell filamentation.[1]

Tritrpticin also acts on the bacterial membrane, causing depolarization.[13] However, some studies suggest it may also have intracellular targets after translocating across the membrane without complete disruption.[13]

Lactoferricin primarily acts by disrupting the bacterial membrane integrity. It binds to the negatively charged bacterial surface and increases membrane permeability, leading to the leakage of intracellular contents.[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates (polypropylene recommended for peptides)

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

  • Inoculum Standardization: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a series of twofold dilutions of the test peptide in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture (Mid-log phase) StandardizeInoculum Standardize Inoculum (5x10^5 CFU/mL) BacterialCulture->StandardizeInoculum InoculatePlate Inoculate 96-well plate (Bacteria + Peptide) StandardizeInoculum->InoculatePlate PeptideDilution Prepare Peptide Serial Dilutions PeptideDilution->InoculatePlate Incubate Incubate at 37°C (18-24h) InoculatePlate->Incubate ReadResults Read Results (Visually or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs).

Materials:

  • Freshly collected human or animal red blood cells

  • Phosphate-buffered saline (PBS)

  • Test peptide

  • Triton X-100 (1% v/v) as a positive control (100% hemolysis)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Protocol:

  • RBC Preparation: Wash freshly collected RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Peptide Incubation: In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the test peptide at various concentrations (prepared in PBS).

  • Controls: Prepare a negative control (100 µL RBCs + 100 µL PBS) and a positive control (100 µL RBCs + 100 µL 1% Triton X-100).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Sterile 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of the test peptide. Include a vehicle control (medium with the same solvent used for the peptide).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against peptide concentration.

Conclusion

This compound demonstrates promising characteristics as a tryptophan-arginine rich antimicrobial peptide. It exhibits potent activity against Gram-positive bacteria, including resistant strains, and has a favorable toxicity profile with low hemolytic and cytotoxic activity at its effective concentrations. When compared to other Trp-Arg rich peptides like indolicidin and tritrpticin, this compound's activity against Gram-negative bacteria is more limited. However, its simple hexapeptide structure and multifaceted mechanism of action make it an attractive lead compound for the development of new antimicrobial agents. Further research focusing on optimizing its spectrum of activity and in vivo efficacy will be crucial in realizing its full therapeutic potential. This guide provides a foundational comparison to aid researchers in the strategic development and evaluation of novel peptide-based antimicrobials.

References

Safety Operating Guide

Proper Disposal Procedures for the Synthetic Antimicrobial Peptide MP196

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the synthetic antimicrobial peptide MP196 (sequence: RWRWRW-NH2), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is a valuable tool in antimicrobial research, adherence to established protocols for handling and disposal of synthetic peptides is paramount to mitigate potential risks. This guide provides essential safety and logistical information for the operational use and disposal of this compound.

Immediate Safety and Handling

Before any handling or disposal procedures, it is crucial to observe standard laboratory safety precautions. Personal Protective Equipment (PPE) is non-negotiable and serves as the primary barrier against accidental exposure.[1]

Essential PPE includes:

  • Gloves: Chemical-resistant disposable gloves, such as nitrile, should be worn at all times.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[1]

All handling of this compound, particularly in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated area such as a fume hood or biosafety cabinet to prevent inhalation.[1]

Quantitative Data Summary

For ease of reference, the following table summarizes key information for this compound.

PropertyData
Chemical Name H-Arg-Trp-Arg-Trp-Arg-Trp-NH2
CAS Number 359632-11-4
Molecular Formula C₅₁H₆₉N₁₉O₆
Molar Mass 1044.24 g/mol
Appearance Typically a white, lyophilized solid
Storage (Lyophilized) Long-term: -20°C or colder, away from bright light.[2]
Storage (In Solution) Short-term: Refrigerate; Long-term: Aliquot and freeze at -20°C or colder. Avoid repeated freeze-thaw cycles.[2]

Experimental Workflow for Handling and Disposal

The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Prepare Designated Work Area (Fume Hood/Biosafety Cabinet) PPE->WorkArea 1. Setup Reconstitution Reconstitute Lyophilized this compound WorkArea->Reconstitution 2. Begin Work Experiment Perform Experiment Reconstitution->Experiment 3. Use WasteSegregation Segregate Waste Streams (Solid vs. Liquid) Experiment->WasteSegregation 4. Post-Experiment SolidWaste Solid Waste Collection (Vials, PPE, etc.) WasteSegregation->SolidWaste LiquidWaste Liquid Waste Collection (Unused Solutions) WasteSegregation->LiquidWaste Decontamination Chemical Inactivation (e.g., 10% Bleach Solution) SolidWaste->Decontamination 5a. Decontaminate LiquidWaste->Decontamination 5b. Decontaminate FinalDisposal Dispose as Hazardous Chemical Waste (Contact EHS) Decontamination->FinalDisposal 6. Final Step

Workflow for the safe handling and disposal of this compound.

Detailed Disposal Protocol

The cardinal rule for the disposal of synthetic peptides like this compound is to never discard them in the regular trash or pour them down the drain.[1][3] All waste generated from the use of this compound must be treated as chemical waste and handled according to your institution's Environmental Health and Safety (EHS) guidelines.[2][3]

Step 1: Waste Segregation

At the point of generation, separate waste into two main streams: solid waste and liquid waste.[1]

Step 2: Solid Waste Management

  • Collection: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other disposable labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Decontamination: For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes to inactivate the peptide.[2] After decontamination, the bleach solution should be decanted and managed as liquid waste.[2]

  • Disposal: The decontaminated solid waste should be placed in the appropriate laboratory chemical waste stream as directed by your institution.[2]

Step 3: Liquid Waste Management

  • Collection: All liquid waste containing this compound, such as unused stock solutions or experimental media, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Chemical Inactivation: A common and effective method for inactivating peptides in solution is through chemical degradation.[2]

    • In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste, allowing it to stand for a minimum of 30 minutes to ensure complete inactivation.[2]

  • Disposal: The inactivated solution should be collected as hazardous chemical waste.[4] Do not pour it down the sanitary sewer unless explicitly permitted by your institution's EHS and local wastewater regulations.[2]

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[1] They are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local environmental regulations.[5]

By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of the synthetic antimicrobial peptide this compound.

References

Essential Safety and Logistical Information for Handling MP196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of MP196, a synthetic antimicrobial peptide. The information is intended to support laboratory safety and proper chemical management, ensuring the protection of personnel and the integrity of research.

Understanding this compound

This compound is a short, cationic antimicrobial peptide with the amino acid sequence RWRWRW-NH2.[1] It has demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and moderate effectiveness against Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to cell death.[1][2][3][4][5] Notably, this compound exhibits low toxicity to human cells as it preferentially targets the negatively charged phospholipids (B1166683) found in bacterial membranes over the neutral membranes of cells like erythrocytes.[1]

While this compound is considered to have low cytotoxicity, it is imperative to follow standard laboratory safety protocols to minimize exposure.[4][5] This guidance is based on the known properties of this compound and general best practices for handling research-grade peptides.

Personal Protective Equipment (PPE) for Handling this compound

As a standard practice for handling any non-volatile chemical powder or solution in a laboratory setting, the following personal protective equipment should be worn:

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, powder-freeTo prevent skin contact with the peptide.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes of solutions containing this compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from accidental spills.

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_this compound cluster_ppe Personal Protective Equipment (PPE) for this compound start Start: Handling this compound gloves Wear Nitrile or Latex Gloves start->gloves Always eye_protection Wear Safety Glasses or Goggles start->eye_protection Always lab_coat Wear a Lab Coat start->lab_coat Always end_ppe Safe Handling Achieved gloves->end_ppe eye_protection->end_ppe lab_coat->end_ppe

PPE selection workflow for handling this compound.

Operational Plan for Handling this compound

1. Preparation and Reconstitution:

  • Work in a clean, designated area, such as a laboratory bench or a biosafety cabinet if working with bacterial cultures.

  • Before handling, ensure all necessary PPE is worn correctly.

  • This compound is typically supplied as a lyophilized powder. To reconstitute, use a sterile, appropriate solvent such as sterile water or phosphate-buffered saline (PBS), as recommended by the supplier.

  • When calculating the required volume of solvent, refer to the molar mass of this compound (1044.240 g/mol ) to achieve the desired concentration.[1]

2. Handling and Use:

  • Avoid inhalation of the lyophilized powder by opening vials carefully.

  • Use calibrated pipettes for accurate measurement and to avoid splashes.

  • When working with bacterial cultures, follow aseptic techniques to prevent contamination.

3. Storage:

  • Store the lyophilized peptide at the temperature recommended by the supplier, typically -20°C or lower, to ensure stability.

  • After reconstitution, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or lower.

Disposal Plan

All materials that have come into contact with this compound should be disposed of in accordance with institutional and local regulations for chemical waste.

Waste TypeDisposal Method
Contaminated Consumables (e.g., pipette tips, tubes) Dispose of in a designated chemical waste container.
Unused or Expired this compound Solutions Collect in a clearly labeled, sealed container for chemical waste disposal. Do not pour down the drain.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste bin.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A common experiment involving this compound is the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Methodology:

  • Prepare Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Prepare this compound Dilutions: Perform a serial dilution of the reconstituted this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected based on previously reported MIC values for similar bacterial strains.[3]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive controls (bacteria with no this compound) and negative controls (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

The following diagram illustrates the workflow for a typical MIC assay.

MIC_Assay_Workflow cluster_workflow Minimum Inhibitory Concentration (MIC) Assay Workflow prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.